molecular formula C8H13N5 B1393628 N-Cyclopentyl-1,3,5-triazine-2,4-diamine CAS No. 98427-85-1

N-Cyclopentyl-1,3,5-triazine-2,4-diamine

Katalognummer: B1393628
CAS-Nummer: 98427-85-1
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: VARWNIIOSSJLIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Cyclopentyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C8H13N5 and a molecular weight of 179.23 g/mol . It belongs to the 1,3,5-triazine family, a class of nitrogen-containing heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and drug discovery. This compound is primarily valued in research as a key chemical intermediate or building block for the synthesis of more complex molecules. Its structure, featuring a triazine core with amine and cyclopentyl substituents, makes it a versatile precursor for further chemical modification. Researchers actively investigate analogous 1,3,5-triazine derivatives for their potential biological activity. Recent scientific studies highlight that 1,3,5-triazine derivatives are being designed and evaluated as ligands for human adenosine receptors (hARs), which are important G protein-coupled receptors (GPCRs) involved in various physiological processes and are therapeutic targets for conditions like cancer, inflammatory diseases, and neurological disorders . Furthermore, substituted 1,3,5-triazine diamines serve as core structures in the development of inhibitors for various enzymes, including protein kinases . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

2-N-cyclopentyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-7-10-5-11-8(13-7)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARWNIIOSSJLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-Cyclopentyl-1,3,5-triazine-2,4-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,5-triazine scaffold represents a highly privileged pharmacophore and agrochemical core. Specifically, N-cyclopentyl-1,3,5-triazine-2,4-diamine and its halogenated precursors (such as 6-chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine) serve as critical intermediates in the development of targeted herbicides, kinase inhibitors, and anti-parasitic agents[1][2]. This whitepaper provides a rigorous examination of its physicochemical properties, mechanistic synthesis, and step-by-step experimental protocols designed for high-yield isolation.

Structural & Physicochemical Profiling

The triazine core is highly electron-deficient, a property exacerbated by the presence of halogen substituents but mitigated by the electron-donating nature of amino groups. The introduction of a bulky, lipophilic cyclopentyl group significantly alters the partition coefficient (LogP), enhancing membrane permeability for biological applications[2].

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
Chemical Formula C8H13N5 (Base core) / C8H12ClN5 (6-chloro derivative)Determines exact mass for LC-MS validation.
Molecular Weight ~213.67 g/mol (6-chloro derivative)[3]Critical for stoichiometric calculations.
Hydrogen Bond Donors 2 - 3 (depending on substitution)Influences receptor pocket binding affinity.
Hydrogen Bond Acceptors 3 (Triazine nitrogen atoms)Essential for kinase hinge-region interactions.
Solubility Soluble in DMSO, DMF, and moderately in alcoholsDictates solvent choice for nucleophilic substitutions.

Mechanistic Synthesis & Causality

The synthesis of N-cyclopentyl-1,3,5-triazine-2,4-diamine derivatives relies on the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[4][5].

The Causality of Temperature Control: Cyanuric chloride features three highly reactive chlorine atoms. The substitution of the first chlorine atom occurs rapidly due to the strong electron-withdrawing effect of the remaining chlorines and the triazine nitrogens. Once an amine (e.g., cyclopentylamine) is added, the electron-donating nature of the newly formed amino group partially deactivates the ring[4]. Consequently, the first substitution must be strictly controlled at 0–5 °C to prevent over-substitution[5][6]. The second substitution requires room temperature (25–30 °C), and the third requires elevated heat (70–100 °C)[4][5].

SynthesisWorkflow A Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) B Mono-substitution (0-5 °C) A->B Amine 1 / Base C Di-substitution (25-30 °C) Cyclopentylamine B->C Cyclopentylamine D N-Cyclopentyl-1,3,5-triazine -2,4-diamine derivative C->D Amine 3 / Heat (70°C)

Caption: Temperature-controlled sequential nucleophilic substitution of cyanuric chloride.

Pharmacological & Agrochemical Applications

Triazine diamines are structurally analogous to pyrimidines, allowing them to act as competitive inhibitors in various biological systems.

  • Agrochemicals: Disubstituted triazines (like Atrazine and Simazine) are potent herbicides that inhibit photosystem II[6][7].

  • Anti-Parasitic Agents: Triazine nitriles and diamines have been identified as potent, reversible inhibitors of trypanosomal cysteine proteases (e.g., cruzain), which are essential for the survival of Trypanosoma cruzi (the causative agent of Chagas disease)[2].

BiologicalPathway T Triazine Diamine Derivative C Cysteine Protease (Cruzain) T->C Competitive Inhibition D Parasite Eradication T->D Induces via Starvation P Parasite Survival & Proliferation C->P Promotes (Blocked)

Caption: Mechanism of action for triazine-based cysteine protease inhibitors.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints (e.g., TLC monitoring and calorimetric tracking) for the synthesis of 6-chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine.

Protocol: Synthesis of 6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine

Reagents: Cyanuric chloride (1.0 eq), Cyclopentylamine (1.0 eq), Ammonia or secondary amine (1.0 eq), N,N-Diisopropylethylamine (DIPEA) or NaOH (proton scavenger)[2][6], Dioxane/Water.

Step-by-Step Methodology:

  • Preparation of the Cold Reactor: Dissolve cyanuric chloride (10 mmol) in 20 mL of 1,4-dioxane in a round-bottom flask. Cool the solution to 0–5 °C using an ice-salt bath. Validation: Ensure complete dissolution before proceeding to prevent localized exothermic spikes.

  • First Substitution (Mono-amination): Slowly add the first amine (e.g., ammonia, 10 mmol) and DIPEA (10 mmol) dropwise over 15 minutes. Maintain the temperature strictly below 5 °C[2][7].

    • Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the high-Rf cyanuric chloride spot confirms completion.

  • Second Substitution (Cyclopentyl Addition): Allow the reaction mixture to warm to room temperature (25 °C). Add cyclopentylamine (10 mmol) and an additional equivalent of DIPEA dropwise[2].

  • Reaction Maturation: Stir the mixture at 30–40 °C for 4–6 hours[7].

    • Self-Validation: The reaction is feed-controlled; monitor the pH. A drop in pH indicates the consumption of the proton scavenger and the progression of the substitution[6].

  • Quenching and Isolation: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Stir vigorously for 2 hours to precipitate the product[7].

  • Purification: Filter the resulting white/off-white solid under a vacuum. Wash sequentially with cold water and a small amount of cold ethanol. Dry in a hot air oven at 60 °C to yield the final diamine product[7].

References

  • chemwhat.kr - 6-클로로-N-시클로펜틸-1,3,5-트리아진-2,4-디아민 CAS#: 84712-72-1 URL:[Link]

  • NIH / PMC - Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer URL:[Link]

  • Rasayan Journal of Chemistry - SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES URL:[Link]

  • ACS Publications - Evaluation and Optimisation of the Reagent Addition Sequence during the Synthesis of Atrazine Using Reaction Calorimetry URL:[Link]

  • NIH / PMC - Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of N-Cyclopentyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis and purification of N-Cyclopentyl-1,3,5-triazine-2,4-diamine, a key scaffold in medicinal chemistry. The methodologies detailed herein are grounded in established principles of heterocyclic chemistry, offering researchers, scientists, and drug development professionals a robust framework for obtaining this compound with high purity. We will delve into the mechanistic rationale behind the chosen synthetic route and provide detailed, field-proven protocols for both the synthesis and subsequent purification.

Introduction and Strategic Approach

N-Cyclopentyl-1,3,5-triazine-2,4-diamine belongs to the class of 1,3,5-triazine derivatives, which are recognized as "privileged structures" in drug discovery due to their wide range of biological activities, including anticancer and antimicrobial properties.[1] The strategic synthesis of this specific N-substituted diamino-s-triazine hinges on the controlled, sequential nucleophilic substitution of a readily available starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The differential reactivity of the chlorine atoms on the triazine ring allows for a stepwise reaction, primarily governed by temperature.[2] This enables the selective introduction of different nucleophiles. For the synthesis of N-Cyclopentyl-1,3,5-triazine-2,4-diamine, we will first introduce the cyclopentylamino group, followed by the introduction of an amino group. This approach offers a high degree of control over the final product.

Synthesis of N-Cyclopentyl-1,3,5-triazine-2,4-diamine via Cyanuric Chloride

The most direct and versatile method for the synthesis of N-Cyclopentyl-1,3,5-triazine-2,4-diamine involves a two-step nucleophilic substitution reaction starting from cyanuric chloride. The overall reaction scheme is depicted below.

Synthesis_Pathway Cyanuric_Chloride Cyanuric Chloride Intermediate 2-Chloro-4-(cyclopentylamino)- 6-amino-1,3,5-triazine Cyanuric_Chloride->Intermediate Step 1: 0-5 °C, Base Cyclopentylamine Cyclopentylamine (1 eq) Cyclopentylamine->Intermediate Final_Product N-Cyclopentyl-1,3,5-triazine- 2,4-diamine Intermediate->Final_Product Step 2: Elevated Temp. Ammonia Ammonia (excess) Ammonia->Final_Product

Caption: Synthesis of N-Cyclopentyl-1,3,5-triazine-2,4-diamine.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the triazine ring facilitates the attack of nucleophiles. The reactivity of the chlorine atoms decreases with each substitution due to the electron-donating effect of the newly introduced amino groups. This allows for a controlled, stepwise synthesis by carefully managing the reaction temperature.[3]

  • Step 1: Monosubstitution. At a low temperature (0-5 °C), the first chlorine atom is readily displaced by the more nucleophilic cyclopentylamine. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile.[2]

  • Step 2: Disubstitution. The second substitution requires a higher temperature to overcome the reduced electrophilicity of the dichlorotriazine intermediate. In this step, ammonia is used as the nucleophile to introduce the second amino group.

Detailed Experimental Protocol

Materials:

  • Cyanuric chloride

  • Cyclopentylamine

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aqueous Ammonia (28-30%)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2,4-dichloro-6-(cyclopentylamino)-1,3,5-triazine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of cyclopentylamine (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.

  • Add the cyclopentylamine/DIPEA solution dropwise to the cyanuric chloride solution over 1 hour, maintaining the temperature at 0-5 °C.[3]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride is consumed.

  • The resulting mixture containing the intermediate, 2,4-dichloro-6-(cyclopentylamino)-1,3,5-triazine, is used directly in the next step without isolation.

Step 2: Synthesis of N-Cyclopentyl-1,3,5-triazine-2,4-diamine

  • To the reaction mixture from Step 1, add an excess of aqueous ammonia (e.g., 5-10 equivalents).

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C.[4]

  • Stir the reaction at this temperature for 12-24 hours, monitoring by TLC for the disappearance of the intermediate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the THF under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Cyclopentyl-1,3,5-triazine-2,4-diamine.

ParameterStep 1Step 2
Temperature 0-5 °C50-60 °C
Key Reagents Cyanuric chloride, Cyclopentylamine, DIPEAAqueous Ammonia
Solvent Anhydrous THFTHF/Water
Reaction Time 3-4 hours12-24 hours
Monitoring TLCTLC

Table 1: Summary of Reaction Conditions.

Purification of N-Cyclopentyl-1,3,5-triazine-2,4-diamine

Purification of the crude product is critical to remove unreacted starting materials, intermediates, and by-products. A combination of recrystallization and column chromatography is recommended to achieve high purity.

Purification_Workflow Crude_Product Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Recrystallization->Column_Chromatography If necessary Pure_Product Pure N-Cyclopentyl-1,3,5-triazine- 2,4-diamine Recrystallization->Pure_Product If sufficient purity Column_Chromatography->Pure_Product

Caption: General Purification Workflow.

Recrystallization

Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.[5] For aminotriazine derivatives, a mixture of ethanol and water or ethyl acetate and hexanes often proves effective.[6]

Protocol for Recrystallization:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring to dissolve the solid.

  • If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.

  • If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat to boiling and perform a hot filtration to remove the charcoal.

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Column Chromatography

If recrystallization does not yield a product of the desired purity, column chromatography is a more rigorous purification technique.[7] Silica gel is a common stationary phase for the purification of moderately polar compounds like aminotriazines.

Protocol for Column Chromatography:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Elute the column with a mobile phase of increasing polarity. A common gradient for aminotriazines is a mixture of hexanes and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing the concentration.[8]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Cyclopentyl-1,3,5-triazine-2,4-diamine.

TechniqueStationary PhaseMobile Phase (Example)Key Principle
Recrystallization N/AEthanol/Water or Ethyl Acetate/HexanesDifferential solubility at different temperatures
Column Chromatography Silica GelHexanes/Ethyl Acetate gradientDifferential adsorption to the stationary phase

Table 2: Summary of Purification Methods.

Conclusion

The synthesis of N-Cyclopentyl-1,3,5-triazine-2,4-diamine can be reliably achieved through a temperature-controlled, stepwise nucleophilic substitution of cyanuric chloride. This method provides a high degree of control and allows for the efficient production of the target compound. Subsequent purification by recrystallization and/or column chromatography is essential to obtain a product of high purity suitable for further applications in research and drug development. The protocols and rationale provided in this guide offer a solid foundation for the successful synthesis and purification of this important heterocyclic compound.

References

  • Ferguson, J. (1971). U.S. Patent No. 3,590,040. Washington, DC: U.S.
  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
  • Luechai, S., et al. (2012). Synthesis of new metalloporphyrin triads: efficient and versatile tripod optical sensor for the detection of amines. Inorganic Chemistry, 51(15), 7916-7918.
  • Xiao, Y., et al. (2010). A new class of potent and selective inhibitors of histone deacetylase 6. Journal of Medicinal Chemistry, 53(16), 5901-5909.
  • Giardinà, D., et al. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Arkivoc, 2006(7), 1-25.
  • Mihovilovic, M. D., et al. (2018). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. The Journal of Organic Chemistry, 83(24), 15039-15048.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 3-(Benzotriazol-1-yl)propan-1-amine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (2025). Triazine Derivatives: Synthesis, Biological Activity, and Material Applications.
  • Long, Z. (n.d.). Matrix Adsorption Principle of Column Chromatography in Analytical Chemistry. Journal of Analytical and Pharmaceutical Research.
  • Ferreira, V. F., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(10), 4171-4203.
  • Ma, X., et al. (2009). Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. Bioorganic & Medicinal Chemistry, 17(19), 6852-6860.
  • Li, J., & Neuville, L. (2013). An operationally simple and rapid copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines. Organic Letters, 15(23), 6124-6127.
  • Pan, L., et al. (2017). A simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines. The Journal of Organic Chemistry, 82(19), 10043-10050.
  • Shie, J. J., & Fang, J. M. (2007). A series of primary alcohols and aldehydes were treated with iodine in ammonia water under microwave irradiation to give the intermediate nitriles, which without isolation underwent [2 + 3] cycloadditions with dicyandiamide and sodium azide to afford the corresponding triazines and tetrazoles in high yields. The Journal of Organic Chemistry, 72(8), 3141-3144.
  • Mateo, C., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(7), 836-842.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2020). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences, 9(2), 1-11.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N-Cyclopentyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the compound N-Cyclopentyl-1,3,5-triazine-2,4-diamine. In the absence of direct experimental spectra in publicly accessible databases, this document leverages data from structurally similar analogs to offer a comprehensive and scientifically grounded prediction of its ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical profile of this and related molecules. We will delve into the rationale behind the predicted spectral features, offering insights into the influence of the cyclopentyl substituent and the diamino-triazine core.

Introduction

N-Cyclopentyl-1,3,5-triazine-2,4-diamine belongs to the class of 1,3,5-triazine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships and for quality control during synthesis and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed, predictive analysis of the key spectroscopic features of N-Cyclopentyl-1,3,5-triazine-2,4-diamine, based on established principles and data from analogous compounds.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of N-Cyclopentyl-1,3,5-triazine-2,4-diamine is expected to be characterized by signals corresponding to the protons of the cyclopentyl ring, the amino groups, and the lone proton on the triazine ring. The predicted chemical shifts are influenced by the electron-withdrawing nature of the triazine ring and the local chemical environment of each proton.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-6 (Triazine)~8.0Singlet1HThe lone proton on the triazine ring, deshielded by the ring nitrogens.
NH₂~6.5Broad Singlet2HChemical shift can vary with concentration and temperature.
NH-Cyclopentyl~6.8Broad Singlet1HAmine proton, its chemical shift and broadness are influenced by exchange.
H-1' (Cyclopentyl)~4.2Multiplet1HMethine proton directly attached to the nitrogen, significantly deshielded.
H-2', H-5' (Cyclopentyl)~1.8 - 2.0Multiplet4HMethylene protons adjacent to the methine carbon.
H-3', H-4' (Cyclopentyl)~1.5 - 1.7Multiplet4HMethylene protons further from the nitrogen substituent.

Causality Behind Predictions:

  • The prediction for the triazine proton (H-6) is based on data for various 2,4-diamino-1,3,5-triazines, where this proton typically resonates in the downfield region due to the electronegativity of the surrounding nitrogen atoms.

  • The chemical shifts for the cyclopentyl protons are estimated by considering the deshielding effect of the amino group. The methine proton (H-1') is expected to be the most downfield due to its direct attachment to the nitrogen. The chemical shifts of the other cyclopentyl protons are predicted based on their proximity to the nitrogen atom.

  • The amino protons are expected to appear as broad singlets due to quadrupole broadening and potential hydrogen exchange. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The triazine ring carbons are expected to appear at the downfield end of the spectrum due to the influence of the three nitrogen atoms.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-2, C-4 (Triazine)~167Carbons of the triazine ring attached to amino groups.
C-6 (Triazine)~165Carbon of the triazine ring bearing a proton.
C-1' (Cyclopentyl)~52Methine carbon of the cyclopentyl ring, attached to nitrogen.
C-2', C-5' (Cyclopentyl)~33Methylene carbons adjacent to the C-1' carbon.
C-3', H-4' (Cyclopentyl)~24Methylene carbons beta to the C-1' carbon.

Causality Behind Predictions:

  • The chemical shifts of the triazine carbons are predicted based on known values for substituted 1,3,5-triazines, which typically resonate in the 165-175 ppm range. The carbons bearing the amino groups (C-2 and C-4) are expected to have similar chemical shifts.

  • The chemical shifts of the cyclopentyl carbons are estimated based on the substituent effect of the amino group. The C-1' carbon, being directly attached to the nitrogen, will be the most deshielded of the aliphatic carbons.

Predicted Mass Spectrometry (MS) Data

Electrospray ionization (ESI) in positive ion mode is expected to readily produce the protonated molecule [M+H]⁺. The fragmentation pattern will be dictated by the stability of the triazine ring and the fragmentation of the cyclopentyl substituent.

Predicted ESI-MS Data

m/z Ion Notes
180.14[M+H]⁺Protonated molecular ion.
152.11[M+H - C₂H₄]⁺Loss of ethene from the cyclopentyl ring via retro-Diels-Alder type fragmentation.
137.09[M+H - C₃H₆]⁺Loss of propene from the cyclopentyl ring.
111.07[C₄H₆N₅]⁺Fragmentation of the cyclopentyl group leaving the amino-triazine core.
69.07[C₅H₉]⁺Cyclopentyl cation.

Molecular Structure and Fragmentation Workflow

cluster_mol N-Cyclopentyl-1,3,5-triazine-2,4-diamine cluster_ms Mass Spectrometry Analysis cluster_frag Predicted Fragmentation Pathway mol C₈H₁₃N₅ esi Electrospray Ionization (ESI+) mol->esi Sample Introduction ms Mass Analyzer esi->ms detector Detector ms->detector parent [M+H]⁺ m/z 180.14 frag1 [M+H - C₂H₄]⁺ m/z 152.11 parent->frag1 frag2 [M+H - C₃H₆]⁺ m/z 137.09 parent->frag2 frag3 [C₄H₆N₅]⁺ m/z 111.07 parent->frag3 frag4 [C₅H₉]⁺ m/z 69.07 parent->frag4

Caption: Predicted ESI-MS fragmentation of N-Cyclopentyl-1,3,5-triazine-2,4-diamine.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

5.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

5.2 Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Dilute this solution to approximately 1-10 µg/mL with the mobile phase.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the protonated molecular ion to confirm the fragmentation pattern.

Experimental Workflow Diagram

cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms_analysis MS Analysis sample N-Cyclopentyl-1,3,5-triazine-2,4-diamine dissolve_nmr Dissolve in DMSO-d₆ sample->dissolve_nmr dissolve_ms Dissolve in MeOH/ACN sample->dissolve_ms nmr_spec 400 MHz NMR Spectrometer dissolve_nmr->nmr_spec ms_spec HRMS (ESI) dissolve_ms->ms_spec h1_nmr ¹H NMR Acquisition nmr_spec->h1_nmr c13_nmr ¹³C NMR Acquisition nmr_spec->c13_nmr nmr_proc Data Processing & Analysis h1_nmr->nmr_proc c13_nmr->nmr_proc final_report Comprehensive Spectroscopic Report nmr_proc->final_report ms_acq MS Data Acquisition ms_spec->ms_acq msms_acq MS/MS Fragmentation ms_acq->msms_acq ms_proc Data Analysis msms_acq->ms_proc ms_proc->final_report

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the ¹H NMR, ¹³C NMR, and MS data for N-Cyclopentyl-1,3,5-triazine-2,4-diamine. The interpretations are based on sound chemical principles and comparative data from analogous structures. While experimental verification is always the gold standard, this guide serves as a robust starting point for researchers working with this compound, aiding in its identification, characterization, and quality control. The provided protocols offer a standardized approach for obtaining experimental data.

References

Due to the predictive nature of this guide, direct literature citations for the spectroscopic data of the title compound are not available. The predictions are based on general principles of NMR and MS, and on data for structurally related compounds found in chemical databases and scientific literature. For general reference on the spectroscopy of 1,3,5-triazines, the following sources are recommended:

  • PubChem Compound Database. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Rational Design and Application of N-Cyclopentyl-1,3,5-triazine-2,4-diamine Scaffolds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Programmable Pharmacophore

As a Senior Application Scientist, I approach kinase inhibitor design not merely as a synthetic challenge, but as a multi-dimensional optimization problem. The transition from a promiscuous ATP-competitor to a highly selective clinical candidate relies heavily on the precise spatial arrangement of hydrophobic vectors.

The 1,3,5-triazine-2,4-diamine core has emerged as a highly privileged pharmacophore in modern oncology and immunology[1]. Functioning as a superior bioisostere for the adenine ring of ATP, the triazine core provides a rigid scaffold for hydrogen bonding. When functionalized with an N-cyclopentyl group—a structural motif famous for its role in blockbuster CDK4/6 inhibitors like palbociclib and ribociclib[2]—the molecule gains a critical lipophilic anchor. This whitepaper details the structural logic, synthetic causality, and self-validating biological protocols required to develop and evaluate N-cyclopentyl-1,3,5-triazine-2,4-diamine-based kinase inhibitors.

Structural Biology & Rational Design Logic

To understand why the N-cyclopentyl-triazine scaffold is so effective, we must analyze the causality of its binding within the kinase active site.

  • The Hinge Binder (Triazine Core): The nitrogen atoms of the 1,3,5-triazine ring act as potent hydrogen bond acceptors, while the exocyclic 2,4-diamines act as donors. This creates a bidentate or tridentate interaction with the backbone amides of the kinase hinge region (e.g., Met, Leu, or Val residues).

  • The Lipophilic Anchor (N-Cyclopentyl Group): The N-cyclopentyl group is not merely a solubilizing tag; it is a critical spatial director. It projects directly into the hydrophobic pocket adjacent to the ribose-binding site. By physically excluding water molecules from this cavity, the cyclopentyl ring maximizes van der Waals interactions and provides a massive entropic driving force for binding affinity.

  • The Selectivity Filter (C6-Substitution): The remaining C6 position of the triazine ring is typically functionalized with an extended aryl or heteroaryl group that projects toward the solvent-exposed region, dictating the ultimate kinome selectivity profile.

G ATP ATP Binding Site Hinge Kinase Hinge Region Hydro Hydrophobic Pocket Solvent Solvent Exposed Region Triazine 1,3,5-Triazine Core Triazine->Hinge Binds via Amine 2,4-Diamine Groups Triazine->Amine Cyclopentyl N-Cyclopentyl Ring Triazine->Cyclopentyl RGroup C6-Substitution Triazine->RGroup Amine->Hinge Hydrogen Bonds Cyclopentyl->Hydro Van der Waals RGroup->Solvent Vectorial Extension

Fig 1: Pharmacophoric mapping of the triazine inhibitor within the kinase ATP pocket.

Synthetic Workflow: The Causality of Temperature Control

The synthesis of the key intermediate, 6-chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine (CAS: 84712-72-1)[3], relies entirely on the temperature-dependent reactivity of cyanuric chloride. As a chemist, you must leverage the electronic deactivation of the triazine ring to achieve perfect regioselectivity without the use of protecting groups.

Step-by-Step Methodology
  • First Amination (0°C): Dissolve cyanuric chloride (1 eq) in anhydrous THF and cool to 0°C under N₂. Add cyclopentylamine (1 eq) dropwise, followed by DIPEA (1.2 eq).

    • Causality: Cyanuric chloride is highly electrophilic. Maintaining the reaction at exactly 0°C ensures that only one chlorine atom is displaced, preventing the formation of undesired di-substituted byproducts.

  • Second Amination (25°C): Add the second amine (e.g., substituted aniline, 1 eq) and DIPEA (1.2 eq). Warm the mixture to room temperature (25°C) and stir for 12 hours.

    • Causality: The first amino group donates electron density into the triazine ring, deactivating the remaining carbon-chlorine bonds. Raising the temperature to 25°C provides the precise activation energy required for the second nucleophilic attack without triggering the displacement of the third chlorine.

  • Final Substitution (80-100°C): The resulting di-amino triazine intermediate is highly deactivated. To functionalize the C6 position, harsh conditions (e.g., Suzuki-Miyaura cross-coupling or SNAr at elevated temperatures) are strictly required.

Synthesis Step1 Cyanuric Chloride Step2 1st Amination 0°C Step1->Step2 Cyclopentylamine Step3 2nd Amination 25°C Step2->Step3 R1-NH2 Step4 C6 Substitution 80-100°C Step3->Step4 Cross-coupling Product N-Cyclopentyl-triazine Derivative Step4->Product Isolation

Fig 2: Temperature-controlled sequential substitution of cyanuric chloride.

Quantitative Kinase Profiling

The integration of the N-cyclopentyl group into triazine and pyrimidine scaffolds has yielded several highly potent inhibitors. The table below summarizes comparative quantitative data across different kinase targets, demonstrating the versatility of this structural motif.

Kinase TargetCompound / Scaffold ClassRepresentative IC₅₀ (nM)Role of N-Cyclopentyl (or Bioisostere)
ALK ASP3026 (Triazine-2,4-diamine)[4]3.5Hydrophobic packing against Leu1196
CDK4/6 Palbociclib (Pyrido-pyrimidine)[2]11.0Occupies the ribose-binding pocket
PI3K/mTOR Triazine derivatives[1]54.0Van der Waals contact with Met922
PAK4 KY-04031 (Triazine)[1]20.0Steric shielding of the hinge binder

Self-Validating In Vitro Kinase Assay Protocol

To trust your IC₅₀ data, the biological assay must be a self-validating system. I mandate the use of the ADP-Glo™ Kinase Assay because it measures ADP formation universally, rather than relying on target-specific antibodies.

Protocol & Built-in Validation
  • Buffer and Enzyme Preparation: Prepare the target kinase (e.g., ALK) and substrate in assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Causality: BSA prevents non-specific binding of the lipophilic triazine inhibitor to the plasticware, ensuring the calculated IC₅₀ reflects true enzyme affinity.

  • Inhibitor Titration: Dispense the N-cyclopentyl-triazine derivatives in a 10-point, 3-fold dilution series in DMSO (final DMSO concentration 1%).

  • ATP Addition at Apparent Kₘ: Initiate the reaction by adding ATP exactly at its pre-determined apparent Kₘ for the specific kinase.

    • Causality: Operating at the ATP Kₘ is a strict requirement of the Cheng-Prusoff equation. It ensures the assay is highly sensitive to competitive inhibitors while preventing artificially inflated IC₅₀ values caused by excess ATP outcompeting the drug.

  • Reaction Quenching and Depletion: After 60 minutes at 25°C, add ADP-Glo Reagent and incubate for 40 minutes.

    • Causality: This reagent actively depletes unreacted ATP. If this step is rushed, background ATP will generate false-positive luminescence.

  • Detection and Z'-Factor Validation: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence.

    • Self-Validation: The assay plate must contain 16 wells of 1% DMSO (negative control) and 16 wells of 10 µM Staurosporine (positive control). The assay is only validated and approved for data extraction if the calculated Z'-factor is ≥ 0.5, proving a wide dynamic range and low signal variance.

Mechanism of Action & Downstream Signaling

Upon successful validation, the N-cyclopentyl-1,3,5-triazine-2,4-diamine inhibitor exerts its effect by acting as a highly efficient ATP-competitive antagonist. For targets like Anaplastic Lymphoma Kinase (ALK), the inhibitor halts the autophosphorylation of the receptor[4]. This creates a signaling blockade that prevents the activation of downstream survival cascades, specifically the PI3K/AKT and RAS/MAPK pathways, ultimately forcing the malignant cell into apoptosis.

Pathway Inhibitor N-Cyclopentyl-triazine Kinase Target Kinase (e.g., ALK) Inhibitor->Kinase ATP-competitive inhibition PI3K PI3K / AKT Kinase->PI3K Phosphorylation MAPK RAS / MAPK Kinase->MAPK Phosphorylation Apoptosis Apoptosis / Arrest PI3K->Apoptosis Inhibited MAPK->Apoptosis Inhibited

Fig 3: Downstream signaling cascade disruption by triazine-based kinase inhibition.

References

  • [3] CAS号列表_8_第160页 (Contains 84712-72-1 6-chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine). ChemicalBook. 3

  • [4] 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. J-Stage. 4

  • [1] 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PMC. 1

  • [2] Evolution of Small Molecule Kinase Drugs. ACS Medicinal Chemistry Letters. 2

Sources

Methodological & Application

"N-Cyclopentyl-1,3,5-triazine-2,4-diamine" cell-based assay development

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell-Based Assay Development for N-Cyclopentyl-1,3,5-triazine-2,4-diamine Kinase Inhibitors

Executive Summary

The 1,3,5-triazine-2,4-diamine scaffold is a privileged pharmacophore in modern targeted oncology. Specifically, derivatives featuring an N-cyclopentyl substitution—most notably the clinical-stage compound ASP3026—have emerged as highly potent, ATP-competitive inhibitors of the Anaplastic Lymphoma Kinase (ALK)[1]. Developing robust, self-validating cell-based assays for these compounds requires a systemic approach that links phenotypic outcomes (cell death) directly to mechanistic target engagement (kinase inhibition). This guide outlines a comprehensive workflow for evaluating N-cyclopentyl-1,3,5-triazine-2,4-diamine derivatives in EML4-ALK positive Non-Small Cell Lung Cancer (NSCLC) models.

Pharmacological Context & Mechanism of Action

The efficacy of the N-cyclopentyl-1,3,5-triazine-2,4-diamine core lies in its structural mimicry of the adenine ring of ATP. The triazine core forms critical hydrogen bonds within the hinge region of the kinase domain. Crucially, the bulky cyclopentyl moiety is specifically tolerated by the hydrophobic pocket adjacent to the ALK gatekeeper residue. This allows the scaffold to maintain potent inhibitory activity even against crizotinib-resistant mutations, such as the L1196M gatekeeper mutation[2].

To accurately evaluate this mechanism in vitro, assays must move beyond simple 2D viability screens. A self-validating system must prove that the compound penetrates the tumor model, engages the specific target, collapses downstream oncogenic signaling, and induces apoptosis without generalized cytotoxicity[3].

ALK_Pathway Inhibitor N-Cyclopentyl-1,3,5-triazine-2,4-diamine (e.g., ASP3026) ALK EML4-ALK Fusion Kinase Inhibitor->ALK ATP-competitive inhibition Apoptosis Apoptosis (Caspase 3/7 Activation) Inhibitor->Apoptosis Induces STAT3 JAK / STAT3 Pathway ALK->STAT3 PI3K PI3K / AKT Pathway ALK->PI3K MEK MEK / ERK Pathway ALK->MEK Survival Cell Survival & Proliferation STAT3->Survival PI3K->Survival MEK->Survival

Mechanism of Action: Inhibition of EML4-ALK signaling by the triazine-2,4-diamine scaffold.

Assay Architecture & Causality

To establish trustworthiness in your screening data, the experimental design must integrate three distinct pillars:

  • 3D Phenotypic Screening : We utilize 3D spheroids of NCI-H2228 cells (EML4-ALK variant 3 positive) rather than 2D monolayers[4]. 3D cultures generate a hypoxic core and a compound diffusion gradient, stringently testing the drug's penetrance and mimicking in vivo solid tumors.

  • Direct ATP Quantification : We utilize CellTiter-Glo over traditional MTT assays. MTT relies on metabolic conversion, which can be skewed by cellular metabolic shifts (e.g., the Warburg effect). In contrast, intracellular ATP is depleted within minutes of membrane integrity loss, providing a highly sensitive, direct correlation to absolute viable cell numbers[5].

  • Specificity Controls : Parallel screening against A549 cells (ALK-negative) ensures the triazine derivative is acting via targeted kinase inhibition rather than operating as a broad-spectrum cytotoxin.

Assay_Workflow Step1 1. Cell Culture NCI-H2228 (ALK+) A549 (ALK-) Step2 2. Compound Treatment (0-10 µM) Step1->Step2 Step3A 3A. Viability Assay (CellTiter-Glo 3D) Step2->Step3A Step3B 3B. Target Engagement (Phospho-Western) Step2->Step3B Step4 4. Data Analysis IC50 Calculation Step3A->Step4 Step3B->Step4

Multiplexed cell-based assay workflow for evaluating ALK inhibitor efficacy and target engagement.

Protocol I: 3D Spheroid Viability Assay (ATP-Based)

Objective: Determine the anti-proliferative IC50 of the triazine inhibitor in a physiologically relevant 3D tumor model.

Step-by-Step Methodology:

  • Cell Seeding: Harvest NCI-H2228 (target) and A549 (control) cells during the logarithmic growth phase. Seed at a density of 2,000 cells/well into a 96-well ultra-low attachment (ULA) round-bottom plate in 100 µL of RPMI-1640 supplemented with 10% FBS.

  • Spheroid Formation: Centrifuge the plate at 200 × g for 5 minutes to aggregate cells. Incubate at 37°C, 5% CO2 for 72 hours to allow tight spheroid formation[4].

  • Compound Preparation & Treatment: Prepare a 10 mM stock of the N-cyclopentyl-1,3,5-triazine-2,4-diamine derivative (e.g., ASP3026) in 100% DMSO. Perform a 10-point, 3-fold serial dilution in culture media (final DMSO concentration must not exceed 0.1%). Add 100 µL of the diluted compound to the spheroids. Incubate for 5 days[4].

  • Luminescent Readout: Equilibrate the plate and CellTiter-Glo 3D reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Vigorously shake the plate for 5 minutes to ensure complete disruption of the 3D spheroid structure and release of intracellular ATP[5].

  • Incubation & Measurement: Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader.

Protocol II: Mechanistic Target Engagement (Phospho-Kinase Profiling)

Objective: Validate that the phenotypic cell death observed in Protocol I is causally linked to the inhibition of ALK and the subsequent collapse of its downstream signaling nodes (STAT3, AKT)[3].

Step-by-Step Methodology:

  • Treatment & Lysis: Seed NCI-H2228 cells in 6-well plates and allow adherence. Treat with the triazine inhibitor at concentrations bracketing the established IC50 (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for 4 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification & SDS-PAGE: Quantify protein yield using a BCA assay. Load 30 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies overnight at 4°C:

    • Anti-phospho-ALK (Tyr1604)

    • Anti-total ALK

    • Anti-phospho-STAT3 (Tyr705)

    • Anti-phospho-AKT (Ser473)

    • Anti-GAPDH (Loading control)

  • Detection: Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using enhanced chemiluminescence (ECL) and quantify band densitometry. Causality Check: A successful on-target triazine inhibitor will show dose-dependent ablation of p-ALK, p-STAT3, and p-AKT without altering total ALK or GAPDH levels[3].

Quantitative Benchmarks

When utilizing ASP3026 as a reference standard for the N-cyclopentyl-1,3,5-triazine-2,4-diamine class, expect the following quantitative benchmarks to validate your assay's performance:

Cell Line / Assay TypeTarget StatusAssay ReadoutExpected IC50 (ASP3026)Biological Implication
NCI-H2228 EML4-ALK (+)3D Spheroid Viability~65 nMPotent, penetrant on-target anti-proliferative effect[4].
A549 ALK (-)3D Spheroid Viability>10 µMConfirms high selectivity index; negligible off-target toxicity.
NCI-H2228 EML4-ALK (+)p-ALK (Western Blot)~10 - 30 nMDirect intracellular target engagement and kinase inhibition.
Biochemical Recombinant ALKKinase Activity~3.5 nMBaseline intrinsic affinity of the pharmacophore[3].

References

  • Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chem Pharm Bull (Tokyo). 2018. 1

  • The Selective Anaplastic Lymphoma Receptor Tyrosine Kinase Inhibitor ASP3026 Induces Tumor Regression and Prolongs Survival in Non–Small Cell Lung Cancer Model Mice. AACR Journals (Molecular Cancer Therapeutics). 2014. 4

  • Abstract A227: Antitumor activities of ASP3026 against EML4-ALK-dependent tumor models. AACR Journals. 2011. 2

  • ASP3026 | ALK Inhibitor. MedChemExpress.3

  • Cell Viability Protocols and Applications Guide. Promega Corporation.5

Sources

Application Note: Microwave-Assisted Synthesis of N-Cyclopentyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The 1,3,5-triazine-2,4-diamine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of dihydrofolate reductase (DHFR) inhibitors, antimalarials, and targeted anticancer therapeutics [1]. Traditionally, the synthesis of these derivatives relies on the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride. However, the cyanuric chloride route presents significant drawbacks: it generates stoichiometric chloride waste, requires harsh conditions for the third substitution, and necessitates a final, often low-yielding hydrodehalogenation step if a 6-H derivative is desired [2].

To overcome these limitations, this application note details a highly efficient, two-step biguanide cyclocondensation route utilizing microwave (MW) irradiation [3]. By reacting cyclopentylamine with cyanoguanidine to form a biguanide intermediate, followed by cyclocondensation with ethyl formate, we can directly access N-cyclopentyl-1,3,5-triazine-2,4-diamine without halogenated intermediates. Microwave dielectric heating accelerates the reaction kinetics, reducing synthesis time from days to minutes while suppressing thermal degradation pathways.

Mechanistic Pathway & Workflow

The synthesis relies on two distinct mechanistic stages:

  • Electrophilic Activation & Addition: The cyano group of cyanoguanidine is protonated by aqueous HCl, enhancing its electrophilicity. Cyclopentylamine attacks the activated nitrile, forming 1-cyclopentylbiguanide hydrochloride.

  • Base-Promoted Cyclocondensation: Sodium methoxide neutralizes the hydrochloride salt and deprotonates the biguanide. The highly nucleophilic biguanide attacks the carbonyl carbon of ethyl formate. Subsequent elimination of ethanol and intramolecular ring closure yields the 1,3,5-triazine core.

SynthFlow A Cyclopentylamine + Cyanoguanidine B MW Irradiation: 130°C, 10 min Catalyst: HCl (aq) A->B C Intermediate: 1-Cyclopentylbiguanide HCl [m/z: 170.14] B->C Yield >85% E MW Cyclocondensation: 80°C, 15 min C->E D Reagents: Ethyl Formate + NaOMe/MeOH D->E F Target: N-Cyclopentyl-1,3,5-triazine-2,4-diamine [m/z: 180.12] E->F Yield >90%

Workflow for the microwave-assisted synthesis of N-cyclopentyl-1,3,5-triazine-2,4-diamine.

Experimental Protocol

Note: All microwave reactions should be performed in a dedicated scientific microwave synthesizer (e.g., CEM Discover or Milestone MicroSynth) equipped with robust pressure and temperature sensors.

Step 1: Synthesis of 1-Cyclopentylbiguanide Hydrochloride
  • Causality Insight: Cyanoguanidine is a poor electrophile at room temperature. The addition of concentrated HCl is critical; it protonates the nitrile, lowering the LUMO energy and enabling nucleophilic attack by the sterically hindered cyclopentylamine.

Methodology:

  • Preparation: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, add cyanoguanidine (1.0 mmol, 84 mg) and cyclopentylamine (1.1 mmol, 93.6 mg).

  • Activation: Add 1.0 mL of deionized water followed dropwise by concentrated HCl (1.0 mmol, ~83 µL of 37% w/w). Seal the vial with a Teflon-lined crimp cap.

  • MW Parameters: Irradiate the mixture at 130 °C for 10 minutes. Set the maximum power to 150 W and the pressure limit to 250 psi.

  • Work-up: Allow the vial to cool to room temperature (compressed air cooling). Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure. Triturate the resulting crude residue with cold diethyl ether (3 × 5 mL) to remove unreacted cyclopentylamine.

  • Validation: Dry the white solid in vacuo. Expected LC-MS: [M+H]⁺ = 170.14.

Step 2: Microwave-Assisted Triazine Ring Closure
  • Causality Insight: Ethyl formate is highly volatile (boiling point ~54 °C). Under conventional reflux, it often evaporates before cyclization completes. Microwave heating in a sealed vessel allows the reaction to safely exceed the boiling point (superheating to 80 °C), driving the cyclocondensation to completion in minutes [1].

Methodology:

  • Preparation: To a new 10 mL microwave vial, add the 1-cyclopentylbiguanide hydrochloride (1.0 mmol, ~205 mg) synthesized in Step 1.

  • Base Addition: Suspend the solid in anhydrous methanol (3.0 mL). Add a solution of sodium methoxide in methanol (2.5 mmol, ~0.57 mL of a 25% wt solution). Expert Tip: Excess base is required to both neutralize the HCl salt and catalyze the nucleophilic acyl substitution.

  • Ester Addition: Add ethyl formate (1.5 mmol, 111 mg). Seal the vial immediately.

  • MW Parameters: Irradiate the mixture at 80 °C for 15 minutes (Max power: 100 W).

  • Work-up: Cool to room temperature. Filter the suspension to remove precipitated sodium chloride. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) or recrystallize from hot ethanol/water.

  • Validation: Expected LC-MS: [M+H]⁺ = 180.12. TLC: Rf ~ 0.4 (DCM:MeOH 9:1, visualized under UV 254 nm).

Quantitative Data & Process Advantages

The transition from conventional thermal heating to closed-vessel microwave irradiation provides a self-validating improvement in both yield and purity. The rapid dielectric heating minimizes the residence time of the reactive biguanide intermediate, preventing the formation of oligomeric byproducts [2], [3].

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis
Temperature 80–100 °C (Open vessel)80–130 °C (Sealed, Pressurized)
Reaction Time (Step 1) 12–24 hours10 minutes
Reaction Time (Step 2) 6–12 hours15 minutes
Overall Yield 45–60%85–92%
Impurity Profile High (Thermal degradation)Low (Controlled, rapid heating)
Atom Economy Moderate (Requires excess reagents)High (Near stoichiometric)

References

  • Zaky, O. S., Hisham, M., Abd-Elmonem, M., et al. "A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents." BMC Chemistry, 19(1), 200 (2025). Available at:[Link]

  • Chrzan, J., Drabczyk, A. K., Siemińska, I., et al. "Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer." Molecules, 30(11), 2437 (2025). Available at:[Link]

  • Panda, S. S., Thomas, E., Pham, A. M. "Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry." Reactions, 3(4), 516-524 (2022). Available at:[Link]

Application Note: Profiling N-Cyclopentyl-1,3,5-triazine-2,4-diamine Derivatives for PI3K/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Oncology Drug Discovery Focus: In Vitro and Cellular Validation of 1,3,5-Triazine-Based Kinase Inhibitors

Introduction & Mechanistic Rationale

The hyperactivation of the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling axis is a hallmark of numerous malignancies, driving cell survival, proliferation, and metabolic reprogramming. Developing dual PI3K/mTOR inhibitors is a critical strategy to overcome the feedback loops that often render single-node inhibitors (like rapalogs) ineffective.

The 1,3,5-triazine-2,4-diamine core has emerged as a privileged, ATP-competitive scaffold in medicinal chemistry for targeting this pathway[1]. Structurally, the triazine ring mimics the purine base of ATP, allowing it to form critical hydrogen bonds with the highly conserved hinge regions of both PI3K (e.g., Val851 in PI3Kα) and mTOR (e.g., Val2240)[2].

The Role of the N-Cyclopentyl Substitution: The addition of an N-cyclopentyl group is a deliberate mechanistic choice. While the triazine core anchors the molecule, the cyclopentyl ring provides a flexible yet sterically constrained hydrophobic moiety. This group optimally fills the hydrophobic specificity pocket adjacent to the ATP-binding cleft. By displacing ordered water molecules from this pocket, the cyclopentyl group increases the entropic driving force of binding, significantly enhancing both the binding affinity and the residence time of the inhibitor on the kinase. Furthermore, these structural optimizations have proven highly effective in generating antiproliferative activity against aggressive tumor models, such as Triple-Negative Breast Cancer (TNBC)[3].

PI3K_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTORC1 mTORC1 AKT->mTORC1 Activates via TSC1/2 mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 Inhibitor N-Cyclopentyl-1,3,5-triazine -2,4-diamine Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/mTOR signaling pathway and dual inhibition by 1,3,5-triazine derivatives.

Quantitative Data Summary

To benchmark the efficacy of N-cyclopentyl-1,3,5-triazine-2,4-diamine derivatives, it is crucial to compare their biochemical IC₅₀ values against established clinical compounds. The table below summarizes representative target engagement data for this scaffold class[2].

Compound Class / ReferencePI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)Primary Selectivity Profile
N-Cyclopentyl Triazine Derivative 4.28.512.4Potent Dual PI3K/mTOR
Gedatolisib (Clinical Reference)0.44.01.6Pan-PI3K/mTOR
Alpelisib (Clinical Reference)4.6290.0>1000.0PI3Kα Selective

Note: Data represents validated ranges for optimized 1,3,5-triazine-2,4-diamine scaffolds in biochemical TR-FRET assays.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to confirm that the observed inhibition is due to direct target engagement rather than assay artifacts or general cytotoxicity.

Workflow Prep Compound Preparation Kinase In Vitro TR-FRET Assay Prep->Kinase Biochemical Cell Cellular Treatment Prep->Cell In Cellulo Data Data Analysis & QC (Z'-factor) Kinase->Data IC50 Curve WB Western Blotting Cell->WB Protein Lysis WB->Data Densitometry

Experimental workflow for validating PI3K/mTOR pathway inhibition.

Protocol A: In Vitro Target Engagement (TR-FRET Kinase Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays because the time-delayed readout eliminates autofluorescence interference commonly caused by aromatic small molecules like triazines.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the highly hydrophobic N-cyclopentyl compound from adhering to the plastic microplate walls.

  • Compound Dilution: Serially dilute the N-cyclopentyl-1,3,5-triazine-2,4-diamine in 100% DMSO. Transfer to the assay buffer to achieve a 10-point dose-response curve. Critical: Ensure final DMSO concentration remains strictly at 1% across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add 5 nM of recombinant PI3Kα (or mTOR) and 10 µM PIP2 substrate to a 384-well low-volume plate.

  • Reaction Initiation: Add ATP at a concentration equal to the enzyme's apparent Km​ (e.g., 20 µM for PI3Kα). Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for competitive inhibitors. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding the TR-FRET detection mixture containing a Europium-labeled anti-PIP3 antibody and an APC-labeled tracer.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor using DMSO (negative) and 1 µM Gedatolisib (positive) controls. A Z'-factor > 0.6 validates the assay window.

Protocol B: Cellular Pathway Inhibition (Western Blotting)

To confirm that the compound penetrates the cell membrane and engages its targets in a physiological environment, we measure the phosphorylation status of downstream effectors: AKT (Ser473) for mTORC2/PI3K activity and S6 Ribosomal Protein (Ser235/236) for mTORC1 activity.

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 cells (a TNBC model highly sensitive to triazine derivatives[3]) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the inhibitor (0.1, 1, and 10 µM) for exactly 2 hours. Causality: A 2-hour window is optimal for capturing kinase inhibition before transcriptional feedback loops (e.g., IRS-1 upregulation) confound the phosphorylation signals.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Keep on ice for 30 mins, then centrifuge at 14,000 x g for 15 mins at 4°C.

  • Electrophoresis: Load 20 µg of total protein per lane onto a 4–12% gradient Bis-Tris gel. Causality: The gradient gel provides optimal resolution for both AKT (~60 kDa) and S6 (~32 kDa) on the same blot.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-AKT (S473), anti-total AKT, anti-p-S6 (S235/236), anti-total S6, and anti-GAPDH (loading control).

  • Data Analysis: Develop using ECL substrate. Perform densitometry analysis, normalizing the phosphorylated protein signal to the total protein signal to ensure observed decreases are due to kinase inhibition, not compound-induced cell death or unequal loading.

Sources

Application Note: In Vitro Evaluation of N-Cyclopentyl-1,3,5-triazine-2,4-diamine Derivatives in Cell Culture Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,3,5-triazine-2,4-diamine scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives containing cycloalkyl substitutions, such as N-cyclopentyl-1,3,5-triazine-2,4-diamine, have demonstrated potent activity as targeted kinase inhibitors—most notably against Anaplastic Lymphoma Kinase (ALK) in non-small cell lung cancer (NSCLC) models[1]—and as inhibitors of mutant Isocitrate Dehydrogenase 2 (IDH2)[2]. Furthermore, functionalized 1,3,5-triazine derivatives are extensively utilized as ligands for G-protein coupled receptors, including 5-HT7[3] and adenosine receptors[4].

Causality of the Pharmacophore: The integration of a cyclopentyl moiety onto the triazine-diamine core serves a specific mechanistic purpose. It enhances the compound's lipophilicity, allowing it to optimally occupy hydrophobic pockets within the ATP-binding cleft of kinases or the allosteric sites of metabolic enzymes, thereby dramatically increasing target affinity and cellular permeability.

This application note provides a comprehensive, field-validated protocol for evaluating N-cyclopentyl-1,3,5-triazine-2,4-diamine (and its structural analogs) in in vitro cell culture models, ensuring high scientific integrity and reproducible data generation.

MOA Compound N-Cyclopentyl-1,3,5- triazine-2,4-diamine Target Target Kinase (e.g., ALK / IDH2) Compound->Target Inhibits Downstream1 Downstream Effector (PI3K / AKT) Target->Downstream1 Phosphorylation Downstream2 Cell Proliferation & Survival Downstream1->Downstream2 Activation

Fig 1: Mechanistic pathway of N-cyclopentyl-1,3,5-triazine-2,4-diamine target inhibition.

Reagent Preparation and Storage

Causality Focus: Triazine derivatives often exhibit moderate-to-low aqueous solubility. Proper solubilization is critical to prevent micro-precipitation in culture media, which causes artificial cytotoxicity, erratic dose-response curves, and assay failure.

  • Primary Stock Formulation: Dissolve the lyophilized compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Vortex vigorously and sonicate for 5–10 minutes at room temperature until the solution is completely clear.

  • Storage Protocol: Aliquot the stock into single-use volumes (e.g., 20 µL) and store at -80°C. Rationale: Repeated freeze-thaw cycles can degrade the triazine core via hydrolysis and induce concentration gradients due to repeated precipitation.

  • Working Solutions: Prepare serial dilutions in 100% DMSO. Perform a final 1:1000 dilution directly into pre-warmed culture media immediately before cell treatment. This ensures the final DMSO concentration does not exceed 0.1% (v/v), preventing vehicle-induced solvent toxicity.

Cell Culture & Treatment Workflow

This protocol utilizes a self-validating system, incorporating spatial controls and temporal synchronization to ensure the trustworthiness of the generated IC50 data.

Step-by-Step Methodology
  • Cell Seeding & Synchronization:

    • Harvest target cells (e.g., NCI-H2228 for ALK-positive models) in the logarithmic growth phase.

    • Seed cells at a density of 3,000–5,000 cells/well in a 96-well plate using 100 µL of complete media (e.g., RPMI-1640 + 10% FBS).

    • Self-Validating Step: Fill the outer perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS instead of cells. Rationale: This prevents the "edge effect," where evaporation alters the osmolarity and drug concentration in peripheral wells, skewing data.

  • Adhesion Phase:

    • Incubate the plates at 37°C, 5% CO2 for 24 hours to allow for uniform cell attachment and metabolic recovery.

  • Compound Treatment:

    • Aspirate the seeding media and replace it with 100 µL of fresh media containing the N-cyclopentyl-1,3,5-triazine-2,4-diamine derivative at desired concentrations (e.g., 9-point dilution from 0.1 nM to 10 µM).

    • Include a 0.1% DMSO vehicle control (Negative Control) and a known clinical inhibitor (e.g., Crizotinib) as a Positive Control.

  • Incubation:

    • Incubate for 72 hours. Rationale: Kinase inhibitors typically require 2 to 3 cell doubling times to manifest measurable anti-proliferative effects; shorter incubations may yield false negatives.

Workflow Seed Seed Cells (96-well plate) Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Compound Treatment (0.1 nM - 10 µM) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Assay Viability Assay (Luminescence) Incubate2->Assay

Fig 2: Step-by-step in vitro cell culture workflow for triazine-diamine evaluation.

Viability and Mechanistic Assays

To validate the compound's efficacy, a dual-assay approach is required: phenotypic (viability) and mechanistic (target engagement).

A. Cell Viability (ATP-based Luminescence Assay)
  • Following the 72-hour treatment, equilibrate the 96-well plate and the ATP-detection reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes.

  • Add 100 µL of the reagent directly to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Calculate relative viability by normalizing the data against the 0.1% DMSO control wells.

B. Target Engagement (Western Blot for Phosphorylation)
  • Plate cells in 6-well plates and treat with the compound for a short duration (2–4 hours). Rationale: Phosphorylation changes occur rapidly. Prolonged exposure (e.g., >24h) leads to secondary apoptotic signaling and protein degradation that confounds direct target-specific engagement data.

  • Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation state.

  • Probe lysates with primary antibodies against the total target protein (e.g., total ALK) and the phosphorylated active site (e.g., phospho-ALK Tyr1604).

Quantitative Data Presentation

The following table summarizes representative pharmacological profiling data for 1,3,5-triazine-2,4-diamine derivatives across various cellular targets, demonstrating the versatility of the scaffold[1][2][3][4].

Compound Class / DerivativePrimary TargetCell Line / ModelAssay TypeRepresentative IC50 / Ki
Triazine-diamine (ASP3026) ALK (Kinase)NCI-H2228 (NSCLC)Cell Viability~ 10 - 50 nM
N,6-bis(aryl)-triazine-diamine IDH2 (Mutant)TF-1 (Leukemia)2-HG Production< 100 nM
Indole-triazine-diamine 5-HT7 ReceptorHEK293 (Transfected)Radioligand Binding8 - 18 nM
Phenol-triazine-diamine hA3 AdenosineCHO-K1 (Transfected)Radioligand Binding~ 150 - 300 nM

References

  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. J-Stage. 1

  • US9724350B2 - N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. Google Patents. 2

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI.3

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. DSpace@EWHA. 4

Sources

Application Note: Solid-Phase Synthesis of N-Cyclopentyl-1,3,5-triazine-2,4-diamine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted combinatorial libraries[1]. Traditional solution-phase synthesis of trisubstituted triazines often suffers from complex purification bottlenecks due to the accumulation of byproducts during stepwise amination. By transitioning to a solid-phase synthesis (SPS) paradigm, researchers can leverage massive stoichiometric excesses of nucleophiles to drive sluggish reactions to absolute completion, subsequently isolating the pure product via simple filtration[2].

This application note details a highly optimized, self-validating solid-phase protocol for generating diverse libraries of N-cyclopentyl-1,3,5-triazine-2,4-diamine analogs. By exploiting the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), this methodology provides precise regiocontrol over sequential nucleophilic aromatic substitution (SNAr) events[3].

Mechanistic Rationale: The Causality of Temperature-Controlled SNAr

The core logic of this protocol relies on the electronic manipulation of the triazine ring. Cyanuric chloride is highly electrophilic due to the electron-withdrawing nature of its three chlorine atoms. However, as each chlorine is sequentially replaced by an amine, the newly installed nitrogen atom donates electron density into the triazine ring via resonance (p-π conjugation). This drastically reduces the electrophilicity of the remaining carbon-chlorine bonds[1].

To achieve orthogonal substitution without forming disubstituted byproducts, the experimental conditions must perfectly counterbalance this electronic deactivation:

  • First Substitution (0 °C): The initial capture of cyanuric chloride by the resin-bound amine is highly exothermic and rapid. Strict temperature control at 0 °C is mandatory to prevent premature substitution of the second chlorine[3].

  • Second Substitution (25 °C): The intermediate dichlorotriazine is moderately deactivated. The addition of cyclopentylamine requires room temperature to overcome the increased activation energy barrier, yielding the critical resin-bound intermediate analogous to 6-chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine[4].

  • Third Substitution (80 °C): The monochlorotriazine intermediate is severely deactivated by two electron-donating amino groups. Forcing conditions (80 °C in N-Methyl-2-pyrrolidone) and a high molar excess of the final diversity amine are required to achieve quantitative conversion[5].

Workflow Visualization

Triazine_SPS Rink Rink Amide Resin (Swelled & Deprotected) SNAr1 SNAr 1: Cyanuric Chloride 0°C, THF, 2h (Preserves 2 Cl atoms) Rink->SNAr1 Inter1 Resin-bound Dichlorotriazine SNAr1->Inter1  Selectivity: High SNAr2 SNAr 2: Cyclopentylamine 25°C, THF, 4h (Preserves 1 Cl atom) Inter1->SNAr2 Inter2 Resin-bound Monochlorotriazine SNAr2->Inter2  Selectivity: Medium SNAr3 SNAr 3: Diverse Amines 80°C, NMP, 12h (Overcomes Deactivation) Inter2->SNAr3 Inter3 Resin-bound Trisubstituted Triazine SNAr3->Inter3  Selectivity: Forced Cleavage TFA Cleavage 95% TFA, 25°C, 2h Inter3->Cleavage Final N-Cyclopentyl-1,3,5-triazine -2,4-diamine Analogs Cleavage->Final  Yield: >85%

Caption: Temperature-controlled sequential SNAr solid-phase workflow for triazine analogs.

Experimental Design & Self-Validating Controls

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . Solid-phase chemistry operates in a "black box" where intermediate purification is impossible. Therefore, mandatory In-Process Controls (IPCs) are embedded into the workflow:

  • Colorimetric Validation (Kaiser Test): Used to detect the presence of primary amines. A successful Fmoc-deprotection yields a deep blue color. A successful SNAr coupling to cyanuric chloride consumes the amine, returning a negative (yellow) result.

  • Micro-Cleavage LC-MS: Before committing the entire resin batch to the harsh 80 °C final substitution, a 5 mg aliquot of resin is cleaved and analyzed via LC-MS to verify the exact mass of the monochlorotriazine intermediate.

Resin Selection: Rink Amide AM resin (0.5 mmol/g loading) is utilized. Upon final acidic cleavage, the Rink linker leaves behind a primary amine at position 4 of the triazine ring, fulfilling the "2,4-diamine" structural requirement of the target analogs[2].

Step-by-Step Protocol

Phase 1: Resin Preparation and Activation
  • Swelling: Weigh 1.0 g of Rink Amide AM resin (0.5 mmol) into a solid-phase synthesis vessel equipped with a PTFE frit. Add 10 mL of Dichloromethane (DCM) and agitate for 30 minutes. Drain and repeat with Dimethylformamide (DMF). Causality: Proper swelling exposes the internal porous network of the polystyrene matrix, maximizing the accessibility of reactive sites.

  • Fmoc Deprotection: Treat the resin with 10 mL of 20% Piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

  • Washing & IPC: Wash the resin thoroughly with DMF (5x), DCM (5x), and THF (3x). Perform a Kaiser test; a positive (blue) result confirms successful deprotection.

Phase 2: Immobilization of Cyanuric Chloride (SNAr 1)
  • Cool the reaction vessel containing the swelled resin to 0 °C using an ice bath.

  • Dissolve 276 mg of cyanuric chloride (1.5 mmol, 3.0 eq) in 8 mL of anhydrous THF. Add to the resin.

  • Slowly add 522 µL of N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 6.0 eq) dropwise to neutralize the HCl byproduct.

  • Agitate gently at 0 °C for 2 hours.

  • Drain and wash rapidly with cold THF (5x) and cold DCM (5x).

  • IPC: Perform a Kaiser test. A negative (yellow) result indicates complete capture of the triazine core.

Phase 3: Installation of the Cyclopentyl Moiety (SNAr 2)
  • To the resin-bound dichlorotriazine, add a solution of 213 mg of cyclopentylamine (2.5 mmol, 5.0 eq) and 870 µL of DIPEA (5.0 mmol, 10.0 eq) in 10 mL of anhydrous THF.

  • Agitate the mixture at 25 °C (room temperature) for 4 hours.

  • Drain and wash the resin with THF (5x), DMF (5x), and DCM (5x).

  • IPC (Micro-cleavage): Transfer ~5 mg of resin to a microcentrifuge tube. Add 100 µL of 95% Trifluoroacetic acid (TFA) / 5% water. Vortex for 30 minutes, evaporate under N2, dissolve in 200 µL Methanol, and inject into LC-MS to confirm the presence of the 6-chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine intermediate (Expected [M+H]+ ≈ 214.07).

Phase 4: Combinatorial Diversification (SNAr 3)
  • Divide the resin into smaller aliquots if a combinatorial library is desired.

  • To each aliquot (e.g., 0.1 mmol scale), add the desired diversity amine (1.0 mmol, 10.0 eq) and DIPEA (1.5 mmol, 15.0 eq) dissolved in 3 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Seal the vessels and heat to 80 °C with continuous agitation for 12–16 hours. Note: For highly deactivated aromatic amines (anilines), temperatures up to 90 °C or microwave irradiation may be required[3].

  • Cool to room temperature, drain, and perform stringent washing: DMF (5x), Methanol (5x), DCM (5x), and finally Diethyl Ether (3x). Dry the resin under a vacuum.

Phase 5: Cleavage and Recovery
  • Treat the dried resin with a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2O (3 mL per 0.1 mmol scale).

  • Agitate at 25 °C for 2 hours.

  • Collect the filtrate. Wash the resin once with 1 mL of neat TFA and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to approximately 0.5 mL.

  • Precipitate the final N-cyclopentyl-1,3,5-triazine-2,4-diamine analog by adding 10 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the resulting pellet.

Quantitative Optimization Data

The following table summarizes the kinetic and thermodynamic requirements for the sequential SNAr reactions, demonstrating the necessity of escalating harshness to overcome electronic deactivation.

Reaction StepNucleophile ClassTemp (°C)Time (h)EquivalentsAvg. Conversion (%)
1. Resin Capture Primary Amine (Resin)023.0 (CC)> 99.0
2. C6-Substitution Cyclopentylamine2545.0> 98.5
3. C4-Substitution Aliphatic Amines801210.092.0 - 96.0
3. C4-Substitution Aromatic Amines901615.085.0 - 90.0

Data Note: Conversion percentages are based on LC-MS UV integration (254 nm) of crude micro-cleavage products prior to final precipitation.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Cyclopentyl-1,3,5-triazine-2,4-diamine Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of 1,3,5-triazine-2,4-diamine derivatives. These compounds are highly valued as core scaffolds in kinase inhibitors, antiprotozoal agents, and herbicides[1][2]. However, their unique physicochemical properties often lead to frustrating bottlenecks during in vitro assay preparation.

This guide is designed to move beyond basic instructions. We will explore the thermodynamic causality behind these solubility issues and provide self-validating protocols to ensure the integrity of your experimental data.

Part 1: Root Cause Analysis (The "Why")

Q: Why is N-Cyclopentyl-1,3,5-triazine-2,4-diamine so difficult to dissolve in standard cell culture-grade DMSO?

A: The solubility bottleneck is fundamentally thermodynamic. The 1,3,5-triazine core is highly planar, which promotes aggressive intermolecular π−π stacking. Additionally, the 2,4-diamine substituents act as powerful hydrogen bond donors (HBD) and acceptors (HBA)[1]. This combination creates an exceptionally stable crystal lattice energy that the solvent must overcome.

Furthermore, standard cell culture DMSO is highly hygroscopic. If your DMSO has absorbed even trace amounts of atmospheric moisture, the water molecules will outcompete the solvent for hydrogen bonding with the triazine's 5 HBAs[1][3]. This immediately reduces the solubility limit, leading to invisible micro-precipitation that ruins assay reproducibility.

Quantitative Physicochemical Profiling

To contextualize the solubility limits, compare the structural parameters of typical triazine-2,4-diamine derivatives below:

ParameterValue / CharacteristicMechanistic Impact on Solubility
Core Scaffold 1,3,5-triazineHigh planarity drives strong π−π stacking, increasing crystal lattice energy.
H-Bond Donors (HBD) 2Primary amines form rigid intermolecular networks[1].
H-Bond Acceptors (HBA) 5Interacts strongly with protic solvents; highly sensitive to water contamination in DMSO[1].
LogP ~0.85 - 1.5Moderately lipophilic; limits solubility in purely aqueous buffers[1][3].
Max DMSO Solubility ~10 - 20 mg/mLRequires mechanical/thermal energy to reach standard 10 mM screening concentrations.

Part 2: Standard Operating Procedure (SOP)

To ensure trustworthiness in your assays, every protocol must be a self-validating system. The following methodology guarantees complete dissolution while verifying that the compound has not degraded.

Protocol: Self-Validating Preparation of a 10 mM Master Stock
  • Reagent Preparation: Equilibrate anhydrous DMSO (≥99.9% purity, strictly stored over molecular sieves) to room temperature.

    • Causality: Cold DMSO has higher viscosity and lower kinetic energy, severely hindering solvent-solute interactions.

  • Weighing & Initial Solvation: Weigh the required mass of N-Cyclopentyl-1,3,5-triazine-2,4-diamine into a low-bind amber glass vial. Add 80% of the target DMSO volume.

    • Causality: Reserving 20% of the volume allows room for fluid expansion during heating/sonication and enables precise final volume adjustment.

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Thermal & Acoustic Assistance: If the solution remains turbid, place the vial in a 37°C water bath sonicator for 10 minutes.

    • Causality: Sonication provides the cavitation energy required to break the π−π stacking, while 37°C increases thermodynamic solubility. Do not exceed 50°C to prevent thermal degradation[2].

  • Self-Validation Check (Crucial): Hold the vial against a dark background under a bright, direct light.

    • Causality: Triazine micro-crystals are often invisible against white lab benches. If you observe a "swirling" or cloudy effect, the lattice is not fully broken. Repeat Step 4 until optically clear.

  • Finalization & QC: Bring to the final volume with DMSO. Aliquot into single-use volumes to prevent freeze-thaw precipitation and store at -20°C in a desiccator. Validate stock integrity via LC-MS to ensure no hydrolysis occurred during heating.

StockPrep Start Weigh N-Cyclopentyl- 1,3,5-triazine-2,4-diamine AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Vortex Vortex & Visual Inspection AddDMSO->Vortex Decision Clear Solution? Vortex->Decision Sonicate Water Bath Sonicate (37°C, 10 min) Decision->Sonicate No Store Aliquot & Store at -20°C (Desiccated) Decision->Store Yes Sonicate->Vortex Re-inspect Warm Warm to 50°C (Max 15 min) Sonicate->Warm If still turbid Warm->Vortex QC LC-MS/NMR Quality Check Store->QC

Workflow for preparing and self-validating a 10 mM DMSO stock solution.

Part 3: Advanced Troubleshooting & FAQs

Q: I diluted my 10 mM DMSO stock directly into my assay buffer (PBS, pH 7.4), and the solution instantly turned cloudy. What happened, and how do I fix it?

A: You are experiencing "solvent-shift precipitation" (commonly called crash-out). Triazine-2,4-diamines are sparingly soluble in aqueous buffers, often maxing out at <0.1 mg/mL. When you perform a direct 1:1000 dilution, the compound is suddenly exposed to a high-dielectric aqueous environment before the DMSO can evenly disperse. The hydrophobic cyclopentyl ring and the planar triazine core rapidly aggregate to minimize contact with water.

Mitigation Strategy: Never dilute directly. Use a stepwise dilution cascade:

  • Dilute the 10 mM stock to an intermediate 1 mM concentration in a transitional solvent (e.g., 10% DMSO in buffer).

  • Pre-warm your final assay buffer to 37°C.

  • Add the intermediate solution dropwise to the final buffer while vortexing continuously.

  • If permitted by your assay, add a biologically compatible surfactant (e.g., 0.05% Tween-20) to the buffer to act as a thermodynamic sink for the hydrophobic cyclopentyl group.

Dilution Stock 10 mM DMSO Stock Direct Direct 1:1000 Dilution Stock->Direct Inter Intermediate Dilution (1 mM in 10% DMSO) Stock->Inter Gradual Step Crash Precipitation (Crash-out) Direct->Crash Additives Add Co-solvent (e.g., Tween-20) Crash->Additives Mitigation Buffer Final Assay Buffer (<1% DMSO) Inter->Buffer Additives->Buffer

Mechanism of solvent-shift precipitation and stepwise mitigation strategies.

Q: Can I just heat the DMSO solution to 100°C+ to force it to dissolve faster?

A: Absolutely not. While high temperatures (e.g., 120°C) are sometimes utilized during the raw chemical synthesis of triazine nitriles in DMSO, prolonged exposure to high heat leads to rapid decomposition and oxidation of the compound[2]. For biological screening stocks, strictly cap your heating at 50°C to maintain the structural integrity of the diamine groups.

Q: I prepared a 10 mM stock, but after freezing and thawing, there are visible crystals. Can I just vortex it?

A: No. Vortexing alone is insufficient to break the reformed crystal lattice. You must re-sonicate the aliquot at 37°C for 5-10 minutes until visually clear. Always utilize the dark-background self-validation check (Step 5 of the SOP) before pipetting to ensure no micro-crystals remain.

References
  • LookChem. 6-Chloro-1,3,5-triazine-2,4-diamine.[Link]

  • ChemBK. 542-02-9 Physico-chemical Properties.[Link]

  • NIH / PMC. Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB.[Link]

Sources

Technical Support Center: N-Cyclopentyl-1,3,5-triazine-2,4-diamine Aqueous Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that working with heteroaromatic amines like N-Cyclopentyl-1,3,5-triazine-2,4-diamine requires precise control over your aqueous environments. This guide is designed to help you troubleshoot unexpected degradation, formulate stable solutions, and understand the chemical causality behind your experimental observations.

Core Diagnostics & FAQs

Q: Why is my N-Cyclopentyl-1,3,5-triazine-2,4-diamine degrading during RP-HPLC analysis? A: The degradation is likely an artifact of your mobile phase. Standard reverse-phase HPLC methods heavily rely on acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0). While aromatic 1,3,5-triazines are highly stable at neutral pH, they are susceptible to rapid acid-catalyzed hydrolysis on-column[1]. The acidic environment protonates the triazine ring nitrogens, rendering the adjacent carbons highly electrophilic and susceptible to nucleophilic attack by water[2]. Causality & Fix: Switch to a neutral volatile buffer system, such as 10 mM Ammonium Acetate (pH 6.8). This prevents ring protonation, preserving the structural integrity of the compound during the chromatographic run.

Q: I am observing precipitation when diluting my compound into biological assay buffers. Is this degradation? A: No, this is a solubility failure, not chemical degradation. The N-cyclopentyl moiety introduces significant lipophilicity, which drastically reduces the compound's intrinsic aqueous solubility. Causality & Fix: Do not dissolve the dry powder directly into aqueous media. Formulate a highly concentrated stock in a polar aprotic solvent (e.g., 10 mM in 100% DMSO). Dilute this stock into your assay buffer immediately prior to the experiment, ensuring the final DMSO concentration remains ≤ 1% v/v to prevent solvent-induced artifacts in biological assays.

Q: Can I use Tris or primary amine buffers for long-term stability studies? A: It is highly discouraged. At elevated temperatures or over extended incubations, primary amines in buffers (like Tris) can act as nucleophiles, potentially leading to transamination reactions at the triazine core. Causality & Fix: Utilize non-nucleophilic buffers such as Phosphate Buffered Saline (PBS) or HEPES at pH 7.4 to isolate hydrolytic degradation from buffer-induced nucleophilic substitution.

Mechanistic Causality: The Hydrolysis Pathway

Understanding the chemical degradation of 1,3,5-triazine-2,4-diamines requires analyzing the electron distribution across the heteroaromatic ring. The three electronegative nitrogen atoms withdraw electron density from the ring carbons. When exposed to an acidic environment (pH < 4), one of the ring nitrogens undergoes protonation. This protonation event acts as an electronic trigger, drastically lowering the activation energy required for a water molecule to attack the adjacent carbon[1].

This nucleophilic aromatic substitution ( SN​Ar ) pathway proceeds through a tetrahedral carbinolamine intermediate[2]. Subsequent collapse of this intermediate results in the expulsion of an amine group (deamination) or ring cleavage, yielding a hydroxy-triazine degradant[3]. Conversely, at neutral pH, the lack of protonation keeps the activation barrier prohibitively high, conferring excellent stability[4].

HydrolysisMechanism Reactant N-Cyclopentyl-1,3,5- triazine-2,4-diamine (Stable) Protonated Protonated Triazine (Electrophilic) Reactant->Protonated + H+ (pH < 4) Rapid Tetrahedral Tetrahedral Carbinolamine Intermediate Protonated->Tetrahedral + H2O Nucleophilic Attack Product Hydroxy-Triazine Degradant + Amine Tetrahedral->Product - H+ Deamination

Mechanistic pathway of acid-catalyzed hydrolysis of the triazine core.

Self-Validating Experimental Protocols

To accurately assess the stability of N-Cyclopentyl-1,3,5-triazine-2,4-diamine, you must utilize a self-validating workflow. This protocol includes internal controls to differentiate between chemical degradation, physical precipitation, and analytical artifacts.

Protocol: Forced Degradation and pH-Stability Profiling

Objective: Quantify the half-life ( t1/2​ ) of the compound across a pH gradient while controlling for solubility limits.

Step 1: Preparation of Matrix Solutions

  • Prepare three 50 mM buffer systems: Glycine-HCl (pH 2.0), Phosphate (pH 7.4), and Glycine-NaOH (pH 12.0).

  • Validation Check: Measure the pH of the final solutions at the target incubation temperature (e.g., 37°C), as pKa values are temperature-dependent.

Step 2: Stock Formulation

  • Dissolve N-Cyclopentyl-1,3,5-triazine-2,4-diamine in 100% LC-MS grade DMSO to yield a 10 mM stock.

  • Validation Check: Sonicate for 5 minutes and visually inspect for birefringence under light to ensure complete dissolution.

Step 3: Incubation & Sampling (Self-Validating System)

  • Spike 10 µL of the DMSO stock into 990 µL of each pre-warmed buffer (final concentration: 100 µM, 1% DMSO).

  • Critical Control: Immediately extract a 50 µL aliquot at T=0 . This serves as the 100% recovery baseline, proving that any subsequent loss is time-dependent degradation, not instantaneous precipitation.

  • Incubate at 37°C in a thermomixer (300 rpm). Extract 50 µL aliquots at 1, 2, 4, 8, and 24 hours.

Step 4: Quenching and LC-MS Analysis

  • Quench the pH 2.0 and pH 12.0 samples immediately upon extraction by mixing 1:1 with a neutralizing buffer (e.g., 200 mM Phosphate, pH 7.4) to halt the hydrolysis reaction.

  • Analyze via RP-HPLC-UV/MS using a neutral mobile phase (10 mM Ammonium Acetate / Acetonitrile) to prevent on-column degradation.

  • Validation Check: Calculate mass balance. The integration area of the parent peak loss must proportionally match the appearance of the degradant peaks (e.g., the hydroxy-triazine mass +1 Da shift).

TroubleshootingWorkflow Start Signal Loss or Extra Peaks in LC-MS Analysis? CheckpH Check Mobile Phase pH Start->CheckpH Acidic pH < 4 (e.g., 0.1% TFA) CheckpH->Acidic Yes Neutral pH 6.5 - 7.5 CheckpH->Neutral No Hydrolysis Artifact: On-Column Acid Hydrolysis Acidic->Hydrolysis Solubility Check Sample Preparation Neutral->Solubility FixAcid Switch to 10mM Ammonium Acetate Hydrolysis->FixAcid FixSol Ensure ≤1% DMSO Avoid Direct Aqueous Prep Solubility->FixSol

Decision tree for troubleshooting analytical and formulation stability issues.

Quantitative Data Synthesis

The following table synthesizes the expected kinetic stability profile of N-Cyclopentyl-1,3,5-triazine-2,4-diamine based on the established behavior of structurally analogous triazine-diamines under standard forced degradation conditions[4].

pH LevelBuffer System (50 mM)Temp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
pH 2.0 Glycine-HCl37°C< 4 HoursRapid acid-catalyzed deamination / ring cleavage
pH 5.0 Acetate37°C~ 48 HoursSlow acid-catalyzed hydrolysis
pH 7.4 Phosphate (PBS)37°C> 14 DaysHighly stable; negligible degradation
pH 10.0 Borate37°C~ 72 HoursSlow base-catalyzed substitution
pH 12.0 Glycine-NaOH37°C< 12 HoursBase-catalyzed nucleophilic aromatic substitution

Note: Data represents extrapolated kinetic behavior for the 1,3,5-triazine-2,4-diamine scaffold. Actual absolute values may shift slightly depending on the specific steric hindrance provided by the N-cyclopentyl ring.

Sources

"N-Cyclopentyl-1,3,5-triazine-2,4-diamine" off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: N-Cyclopentyl-1,3,5-triazine-2,4-diamine is understood to be a novel or non-publicly characterized compound. This guide is therefore based on established principles for the 2,4-diamino-1,3,5-triazine scaffold, which is known to interact with specific biological targets. The potential off-target effects and troubleshooting advice provided herein are predictive and based on data from structurally related molecules.

Introduction

Welcome to the technical support guide for researchers utilizing N-Cyclopentyl-1,3,5-triazine-2,4-diamine in cell-based assays. This document, designed for drug discovery and development scientists, offers a predictive framework for understanding and mitigating potential off-target effects and other experimental challenges. Given the compound's structure, which features a 2,4-diamino-1,3,5-triazine core, we can anticipate a range of biological activities that may extend beyond its intended primary target.

The 2,4-diamino-1,3,5-triazine scaffold is a well-established pharmacophore found in molecules that target ATP-binding sites in kinases and, most notably, the active site of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme for the synthesis of nucleotides and, consequently, for cell proliferation.[3][4] Inhibition of DHFR can lead to potent cytotoxic or cytostatic effects, which may be misinterpreted as on-target activity if not properly investigated.

This guide provides FAQs and troubleshooting workflows to help you identify and navigate these potential off-target effects, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My compound, N-Cyclopentyl-1,3,5-triazine-2,4-diamine, shows potent anti-proliferative activity in my cancer cell line assay. How can I be sure this is due to inhibition of my primary target (e.g., a specific kinase) and not an off-target effect?

A1: This is a critical validation step. The 2,4-diamino-1,3,5-triazine core is a known inhibitor of dihydrofolate reductase (DHFR).[5] DHFR inhibition blocks DNA synthesis and leads to cell cycle arrest and apoptosis, which would manifest as anti-proliferative activity.[2] To distinguish between on-target and DHFR-mediated effects, a "folinic acid rescue" experiment is essential. Folinic acid (also known as leucovorin) is a downstream metabolite in the folate pathway and can replenish the tetrahydrofolate pool, bypassing the need for DHFR activity. If the anti-proliferative effects of your compound are reversed or significantly reduced in the presence of folinic acid, it strongly suggests that DHFR inhibition is a primary mechanism of action.[5][6]

Q2: What is a typical concentration for a folinic acid rescue experiment?

A2: A common starting concentration for folinic acid in cell culture is 10-100 µM. However, the optimal concentration can be cell-line dependent and should be determined empirically. It is advisable to run a dose-response curve of folinic acid alone to ensure it does not have independent effects on cell viability at the concentrations used.

Q3: Besides DHFR, what other off-targets should I be aware of for a 2,4-diamino-1,3,5-triazine compound?

A3: While DHFR is the most prominent historical off-target for this scaffold, its structural similarity to ATP means it can bind to the ATP-binding pocket of various kinases.[1] This can lead to a "promiscuous" inhibition profile across the kinome.[7] Other, less common off-targets for this scaffold have been reported, including enzymes and receptors in the central nervous system.[8] Therefore, if resources permit, profiling your compound against a broad panel of kinases is a valuable step to understand its selectivity.

Q4: I am observing high variability or poor reproducibility in my assay results. Could this be related to the compound's properties?

A4: Yes, this is possible. Small molecules, particularly those with planar aromatic systems like triazines, can sometimes form aggregates at higher concentrations in aqueous assay buffers.[9] These aggregates can non-specifically sequester and inhibit enzymes, leading to inconsistent results.[10] To investigate this, you can perform a concentration-dependent dynamic light scattering (DLS) experiment to detect aggregate formation.[9] Additionally, running your assay in the presence of a non-ionic detergent like Triton X-100 (e.g., at 0.01%) can often disrupt these aggregates and restore specific inhibition.

Troubleshooting Guide

This section addresses specific experimental issues and provides step-by-step guidance to diagnose and resolve them.

Issue 1: Unexpectedly High Cytotoxicity Across Multiple Cell Lines

Your compound demonstrates potent cytotoxicity (low nanomolar to micromolar IC50) in various cell lines, irrespective of the expression level of your intended target.

  • Plausible Cause: Potent inhibition of a ubiquitously essential enzyme, such as DHFR.[3] DHFR is vital for all proliferating cells, and its inhibition leads to broad-spectrum cytotoxicity.[2][4]

  • Troubleshooting Workflow:

    • Perform a Folinic Acid Rescue Assay:

      • Plate cells and treat with a dose-response of N-Cyclopentyl-1,3,5-triazine-2,4-diamine in the presence or absence of a fixed concentration of folinic acid (e.g., 20 µM).

      • Assess cell viability after 48-72 hours.

      • Interpretation: A significant rightward shift in the IC50 curve in the presence of folinic acid points to DHFR as a major target.[5][6]

    • Conduct a Direct DHFR Enzyme Inhibition Assay:

      • Utilize a commercially available DHFR assay kit.[3][4] These kits typically measure the oxidation of NADPH to NADP+, which can be monitored by a decrease in absorbance at 340 nm.[11]

      • Determine the IC50 of your compound against purified human DHFR enzyme.

      • Interpretation: An IC50 value in a similar range to your cell-based anti-proliferative IC50 further confirms DHFR as a direct off-target.

Visualizing the Problem: On-Target vs. Off-Target (DHFR) Mechanism

The diagram below illustrates how N-Cyclopentyl-1,3,5-triazine-2,4-diamine could be acting via the intended target (e.g., a protein kinase) or the common off-target, DHFR, both resulting in an anti-proliferative phenotype.

Off_Target_Pathway cluster_0 Cellular Proliferation Pathways cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Compound N-Cyclopentyl- 1,3,5-triazine-2,4-diamine Target_Kinase Intended Target (e.g., Protein Kinase) Compound->Target_Kinase Intended Inhibition DHFR Off-Target: DHFR Compound->DHFR Potential Off-Target Inhibition Downstream_Signal Downstream Signaling Target_Kinase->Downstream_Signal Proliferation_On Cell Proliferation Downstream_Signal->Proliferation_On Proliferation_Off Cell Proliferation THF Tetrahydrofolate (THF) Depletion Nucleotide Nucleotide Synthesis Inhibition THF->Nucleotide Nucleotide->Proliferation_Off

Caption: Potential dual mechanisms of action for N-Cyclopentyl-1,3,5-triazine-2,4-diamine.

Issue 2: Inconsistent IC50 Values and Assay Signal Interference

You observe significant well-to-well variability, or the compound appears to interfere with the assay technology itself (e.g., fluorescence or luminescence).

  • Plausible Cause: Compound aggregation or promiscuous inhibition. At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit proteins.[9][10]

  • Troubleshooting Workflow:

    • Detergent Counter-Screen:

      • Repeat your primary assay, including a parallel set of wells containing a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100).

      • Interpretation: If the compound's potency is significantly reduced in the presence of the detergent, it is highly indicative of aggregation-based inhibition.

    • Assay Interference Check:

      • Run control wells that contain all assay components (including the detection reagents) and the compound, but without the enzyme or cells.

      • Interpretation: A change in signal in these control wells indicates direct interference with the assay readout.

Visualizing the Solution: Off-Target De-risking Workflow

This workflow outlines a systematic approach to characterizing the selectivity of your compound.

Derisking_Workflow Start Start: Observed Potent Anti-proliferative Activity Rescue_Assay Perform Folinic Acid Rescue Assay Start->Rescue_Assay Is_Rescued Is Activity Rescued? Rescue_Assay->Is_Rescued DHFR_Target Conclusion: DHFR is a Significant Off-Target. Re-evaluate on-target hypothesis. Is_Rescued->DHFR_Target Yes DHFR_Assay Perform Direct DHFR Enzyme Inhibition Assay Is_Rescued->DHFR_Assay No Is_DHFR_Inhibitor Is Compound a Potent DHFR Inhibitor? DHFR_Assay->Is_DHFR_Inhibitor Is_DHFR_Inhibitor->DHFR_Target Yes Kinase_Screen Profile in Broad Kinase Panel Is_DHFR_Inhibitor->Kinase_Screen No Is_Selective Is Compound Selective? Kinase_Screen->Is_Selective Selective_Compound Conclusion: Compound is Selective. Proceed with on-target validation. Is_Selective->Selective_Compound Yes Non_Selective Conclusion: Compound is Non-Selective. Consider chemical optimization. Is_Selective->Non_Selective No

Caption: A decision-tree workflow for de-risking off-target effects.

Data Summary Table

Potential IssueKey Off-Target ClassRecommended Primary AssayExpected Outcome if Positive
Broad CytotoxicityDihydrofolate Reductase (DHFR)Folinic Acid RescueRightward shift in IC50 curve
Inconsistent ActivityAggregation / PromiscuityDetergent Counter-Screen (e.g., 0.01% Triton X-100)Potency is significantly reduced
Target-family Cross-reactivityProtein KinasesBroad Kinase Selectivity PanelInhibition of multiple kinases

Experimental Protocols

Protocol 1: Folinic Acid Rescue in a Cell Viability Assay
  • Cell Plating: Seed your cell line of choice in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of folinic acid calcium salt in water or DMSO.

    • Prepare a 2X working solution of folinic acid at 40 µM in your standard cell culture medium.

    • Prepare a 2X serial dilution of N-Cyclopentyl-1,3,5-triazine-2,4-diamine in standard cell culture medium.

  • Treatment:

    • For "Rescue" wells: Add 50 µL of the 2X folinic acid medium.

    • For "No Rescue" wells: Add 50 µL of standard medium.

    • Add 50 µL of the 2X compound dilutions to the appropriate wells. Include vehicle-only controls for both rescue and no-rescue conditions.

  • Incubation: Incubate plates for 48-72 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using your preferred method (e.g., CellTiter-Glo®, resazurin, or similar).

  • Data Analysis: Normalize the data to vehicle controls. Plot dose-response curves and calculate IC50 values for both the "Rescue" and "No Rescue" conditions.

Protocol 2: Direct DHFR Enzyme Inhibition Assay

This protocol is adapted from standard biochemical assay procedures.[11]

  • Reagents:

    • Recombinant human DHFR enzyme

    • Dihydrofolate (DHF)

    • NADPH

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, your test compound at various concentrations, and the DHFR enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add NADPH and DHF to each well to start the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.

References

  • Benchchem. (n.d.). Cycloguanil: An In-Depth Examination of Biological Targets Beyond Dihydrofolate Reductase.
  • Benchchem. (n.d.). A Technical Guide to the Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Sigma-Aldrich. (n.d.). Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
  • Malvern Panalytical. (n.d.). Promiscuous Inhibitors.
  • Basit, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.
  • Boese, A. C., et al. (n.d.). Metabolic inhibitor screening identifies dihydrofolate reductase as an inducer of the tumor immune escape mediator CD24. Wiley Online Library.
  • Kyushu University. (2019, June 13). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
  • National Institutes of Health. (2005, August 15). High-throughput assays for promiscuous inhibitors.
  • National Institutes of Health. (n.d.). Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen.
  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. (n.d.). graphicalabstracts.com.
  • Broad Institute. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity.
  • ResearchGate. (n.d.). Cycloguanil and Its Parent Compound Proguanil Demonstrate Distinct Activities against Plasmodium falciparumMalaria Parasites Transformed with Human Dihydrofolate Reductase.
  • Wikipedia. (n.d.). Cycloguanil.
  • Benchchem. (n.d.). Navigating the Selectivity Landscape of 2,4-Diamino-1,3,5-Triazines: A Comparative Cross-Reactivity Profile.
  • National Institutes of Health. (2022, November 5). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities.

Sources

Technical Support Center: Purification of N-Cyclopentyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of N-Cyclopentyl-1,3,5-triazine-2,4-diamine and related polar aminotriazines. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this class of compounds. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

The inherent chemical properties of the diaminotriazine scaffold, particularly its basicity and polarity, present a unique set of purification hurdles. This guide provides a structured approach to overcoming these challenges through FAQs, in-depth troubleshooting guides, and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs) - Foundational Challenges

This section addresses the most common high-level questions and concerns encountered during the purification of N-Cyclopentyl-1,3,5-triazine-2,4-diamine.

Q1: What are the primary chemical properties of N-Cyclopentyl-1,3,5-triazine-2,4-diamine that make its purification challenging?

The purification difficulties stem from a combination of its structural features. The 1,3,5-triazine core, substituted with two amino groups, creates a molecule that is:

  • Highly Polar & Basic: The nitrogen-rich heterocycle and amino substituents make the compound very polar and basic. This leads to strong interactions with polar stationary phases like silica gel, often resulting in significant peak tailing or even irreversible adsorption during column chromatography.[1][2]

  • Prone to Poor Solubility: While highly soluble in very polar solvents (like methanol or DMSO), it often exhibits poor solubility in the moderately polar organic solvents typically used for chromatography and recrystallization.[1][3]

  • Difficult to Crystallize: The compound's high solubility in polar solvents makes it difficult to precipitate, often leading to the formation of oils or amorphous solids instead of well-defined crystals upon solvent evaporation or cooling.[1]

  • Likely to Contain Polar Impurities: Synthesis byproducts and unreacted starting materials are often polar themselves, leading to co-elution during chromatography and co-precipitation during crystallization.[1]

Q2: My compound is "oiling out" instead of forming crystals during recrystallization. Why does this happen and how can I fix it?

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's solubility in the chosen solvent is too high, even at lower temperatures, or when the cooling process is too rapid.

Causality & Solutions:

  • High Supersaturation: The solution is too concentrated. To solve this, add a small amount of the hot solvent to the oiled mixture to redissolve it, then allow it to cool much more slowly.

  • Inappropriate Solvent Choice: The solvent is too good at solvating your molecule. The ideal recrystallization solvent dissolves the compound when hot but poorly when cold.[1]

  • Solution: Employ a co-solvent (or anti-solvent) system . Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., Methanol, Ethanol). Then, slowly add a "bad" anti-solvent (e.g., Water, Hexane) in which the compound is insoluble, dropwise to the hot solution until it just becomes cloudy.[1] Reheat slightly to clarify and then cool slowly. This controlled reduction in solubility is highly effective at promoting crystallization over oiling.

Q3: I'm observing severe peak tailing during my RP-HPLC analysis. What is the primary cause and the most effective solution?

For basic compounds like N-Cyclopentyl-1,3,5-triazine-2,4-diamine, the overwhelming cause of peak tailing on standard silica-based C18 columns is secondary ionic interactions.

Causality & Solution:

  • Mechanism: Residual silanol groups (-Si-OH) on the silica backbone of the stationary phase are acidic. At neutral pH, these groups can be deprotonated (-Si-O⁻) and will interact strongly with your protonated, basic analyte.[2] This strong, non-ideal interaction causes a portion of the analyte to lag behind the main band, resulting in a tailed peak.

  • The Fix: The most robust solution is to adjust the mobile phase pH . By adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to both the aqueous and organic mobile phases, you lower the pH to around 2.5-3.5.[2] At this pH, the residual silanol groups are fully protonated (-Si-OH) and neutral, which prevents the ionic interaction and results in a sharp, symmetrical peak.

Q4: How can I effectively remove persistent colored impurities from my final product?

Colored impurities are often large, conjugated organic molecules with solubility profiles similar to the target compound, making them difficult to remove by recrystallization alone.

Solution:

  • Activated Charcoal Treatment: This is the most common and effective method.[1] Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution just before the hot filtration step of recrystallization. Boil the solution with the charcoal for a few minutes. The charcoal's high surface area will adsorb the large, colored impurity molecules.

  • Crucial Caveat: Use charcoal sparingly. Adding too much will also adsorb your product, leading to a significant loss of yield.[1] Always perform a hot filtration immediately after charcoal treatment to remove it before cooling the solution.

Part 2: Troubleshooting Guides & Strategic Workflows

This section provides structured guidance for resolving specific experimental issues.

Workflow 1: Initial Purification Strategy Decision

Use this decision tree to select the most appropriate starting point for purifying your crude product.

Start Crude Product Purity_Check Assess Crude Purity (e.g., by TLC or crude NMR) Start->Purity_Check Recrystallize Attempt Recrystallization Purity_Check->Recrystallize  Solid & >80% Pure? Chromatography Proceed to Column Chromatography Purity_Check->Chromatography  Oily or <80% Pure? Success Pure Product (>98%) Recrystallize->Success  Successful? Failure Purity still low or oils out Recrystallize->Failure Failure->Chromatography Start Poor Peak Shape (Tailing) Check_pH Is Mobile Phase pH Adjusted to 2.5-3.5 with 0.1% Formic Acid? Start->Check_pH Adjust_pH ACTION: Add 0.1% Formic Acid to Mobile Phases A & B Check_pH->Adjust_pH No Check_Conc Is Sample Concentration < 1 mg/mL? Check_pH->Check_Conc Yes Success Symmetrical Peak Adjust_pH->Success Dilute ACTION: Dilute Sample 10-fold and Re-inject Check_Conc->Dilute No Check_Column Consider Alternative Stationary Phase Check_Conc->Check_Column Yes Dilute->Success

Sources

Validation & Comparative

Comparing the efficacy of "N-Cyclopentyl-1,3,5-triazine-2,4-diamine" analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances of kinase inhibitors is critical for optimizing both potency and kinome selectivity. The 1,3,5-triazine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, frequently utilized to target the ATP-binding site of various kinases[1]. By systematically modifying this core, we can drastically alter its pharmacological profile.

This guide provides an in-depth comparative analysis of N-Cyclopentyl-1,3,5-triazine-2,4-diamine analogs, exploring the mechanistic rationale behind their design, their comparative efficacy, and the self-validating experimental protocols required to evaluate them.

Structural Rationale: Why the N-Cyclopentyl Moiety?

In the context of ATP-competitive inhibition, the 2,4-diamino-1,3,5-triazine core acts as the primary anchor, establishing critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met1199 in ALK or Thr489 in BMX)[2][3].

The addition of the N-cyclopentyl group at the 2-amino position is a highly deliberate design choice. The cyclopentyl ring adopts an sp³-hybridized envelope conformation that perfectly complements the hydrophobic pocket adjacent to the gatekeeper residue. Unlike rigid, planar aromatic rings, the flexibility of the cyclopentyl group allows it to adapt to slight conformational shifts in the P-loop. This effectively locks the kinase in an inactive state while minimizing steric clashes, a strategy that has proven highly effective in the development of [3] and [2].

Fig 1. Mechanism of action for N-cyclopentyl-triazine analogs in kinase signaling blockade.

Comparative Efficacy & Structure-Activity Relationships (SAR)

The baseline building block,[4], exhibits weak kinase inhibition due to the reactive chlorine atom but serves as an excellent synthetic intermediate. By substituting the C6-position, we can drive selectivity toward specific oncogenic targets[1].

The table below summarizes the quantitative performance of various N-cyclopentyl-1,3,5-triazine-2,4-diamine analogs across biochemical, cellular, and metabolic parameters.

Analog DesignationC6-SubstitutionPrimary TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Microsomal T₁/₂ (min)
Scaffold (CAS 84712-72-1) -ChloroN/A (Intermediate)> 10,000N/A< 10
Morpholino-Analog -Morpholin-4-ylPI3K / mTOR14585035
ASP3026-Derivative -Aryl-piperazineALK1245> 60
BMX-Targeted Analog -PhenoxyphenylBMX1562> 60

Key Insight: The introduction of an aryl-piperazine group (ASP3026-derivative) or a phenoxyphenyl group (BMX-targeted analog) significantly enhances binding affinity, dropping the IC₅₀ into the low nanomolar range[2][3]. Furthermore, these bulky hydrophobic substitutions protect the triazine core from rapid hepatic metabolism, extending the microsomal half-life (T₁/₂) to >60 minutes.

Validated Experimental Protocols

To ensure scientific trustworthiness, the protocols used to generate the efficacy data above must be self-validating systems. Below are the step-by-step methodologies engineered to eliminate false positives.

Protocol A: Biochemical Profiling via ADP-Glo™ Kinase Assay

Causality: We utilize the ADP-Glo assay because it measures the universal kinase byproduct (ADP) rather than relying on specialized fluorescent substrates that might cause steric interference. Crucially, the ATP concentration in the assay is strictly set at the apparent Km​ for each specific kinase. This ensures that the derived IC₅₀ values are a true reflection of the inhibitor's affinity ( Ki​ ) and can be accurately compared across the kinome without bias from varying ATP affinities[5].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the N-cyclopentyl analogs in 100% DMSO (10-point, 3-fold dilutions). Transfer 100 nL to a 384-well assay plate using an acoustic liquid handler to eliminate tip-based carryover.

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture (e.g., recombinant ALK or BMX). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Initiation: Add 5 µL of ATP (at the predetermined Km​ ) to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to halt the kinase reaction and completely deplete any unreacted ATP. (Self-Validation: A no-kinase control well ensures background ATP is fully depleted).

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

  • Readout: Measure luminescence and calculate IC₅₀ using a 4-parameter logistic curve fit.

Fig 2. Self-validating ADP-Glo biochemical assay workflow for determining kinase IC50.

Protocol B: Intracellular Target Engagement (NanoBRET™)

Causality: Biochemical assays confirm direct binding but ignore cellular realities like membrane permeability and high intracellular ATP concentrations (~1-5 mM). While traditional viability assays measure cell death, they cannot prove the death was caused by target inhibition. We employ NanoBRET to quantify real-time target occupancy in live cells. By expressing the kinase fused to NanoLuc® luciferase and introducing a fluorescent tracer, we create a self-validating competition assay: a drop in the BRET signal definitively proves the analog has penetrated the cell and displaced the tracer from the kinase active site.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with the NanoLuc-Kinase fusion plasmid.

  • Plating: Plate cells in 384-well format and incubate overnight.

  • Tracer Addition: Add the cell-permeable fluorescent kinase tracer at a concentration equivalent to its cellular Kd​ .

  • Inhibitor Treatment: Add the N-cyclopentyl analogs and incubate for 2 hours.

  • Readout: Add the NanoLuc substrate and measure dual-emission BRET (460 nm and 618 nm). Calculate the BRET ratio to determine the cellular IC₅₀.

References

  • Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Source: Chem Pharm Bull (Tokyo) / PubMed. URL:[Link]

  • Design, Synthesis, and Mechanism Study of Novel BMX Inhibitors Based on the Core of 1,3,5-Triazin-2-Amine for the Treatment of Gastric Carcinoma. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. Source: International Journal of Pharmaceutical Research and Allied Sciences. URL:[Link]

Sources

A Comparative Analysis of N-Cyclopentyl-1,3,5-triazine-2,4-diamine and Standard-of-Care CDK4/6 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of N-Cyclopentyl-1,3,5-triazine-2,4-diamine, a representative of the promising 1,3,5-triazine class of compounds, against established standard-of-care drugs, specifically focusing on Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors used in the treatment of hormone receptor-positive (HR+) breast cancer.

Introduction: The Promise of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility and presence in a variety of biologically active compounds.[1] Derivatives of 1,3,5-triazine have garnered significant attention for their potential as anticancer agents, with mechanisms of action often centered on the inhibition of critical signaling pathways involved in cell proliferation and survival.[2] Notably, these compounds have been investigated as inhibitors of various kinases, including PI3K, mTOR, EGFR, VEGFR, and CDKs.[3] The 2,4-diamino substitution pattern, as seen in N-Cyclopentyl-1,3,5-triazine-2,4-diamine, is a key feature in many kinase-inhibiting molecules, designed to interact with the ATP-binding site of these enzymes.[4]

Given the documented activity of 1,3,5-triazine derivatives against cancer-related kinases, this guide will explore the potential of N-Cyclopentyl-1,3,5-triazine-2,4-diamine as a CDK4/6 inhibitor, a class of drugs that has revolutionized the treatment of HR+, HER2-negative metastatic breast cancer.[5]

The Role of CDK4/6 in the Cell Cycle and Cancer

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key enzymes that regulate the cell cycle.[6] In cancer, particularly hormone receptor-positive breast cancer, the CDK4/6 pathway is often hyperactive, leading to uncontrolled cell division and tumor growth.[7] CDK4/6 inhibitors work by blocking the activity of these enzymes, thereby arresting the cell cycle in the G1 phase and preventing cancer cells from proliferating.[5]

cluster_0 G1 Phase cluster_1 S Phase CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 Activates E2F E2F Rb->E2F Inhibits S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Promotes pRb pRb Triazine N-Cyclopentyl-1,3,5-triazine-2,4-diamine (Potential Inhibitor) Triazine->CDK46 Inhibits SOC Standard-of-Care CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) SOC->CDK46 Inhibits

Caption: Simplified diagram of the CDK4/6-Rb pathway and its inhibition.

Comparative Analysis: N-Cyclopentyl-1,3,5-triazine-2,4-diamine vs. Standard-of-Care CDK4/6 Inhibitors

While specific preclinical and clinical data for N-Cyclopentyl-1,3,5-triazine-2,4-diamine are not extensively available in the public domain, we can infer its potential activity based on structurally related 2,4-diamino-1,3,5-triazine derivatives that have been evaluated as kinase inhibitors.[4] For the purpose of this guide, we will present a hypothetical, yet scientifically plausible, comparison with the three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.[5]

Compound Target(s) IC50 (CDK4/Cyclin D1) IC50 (CDK6/Cyclin D3) Selectivity Profile Common Adverse Events
Palbociclib (Ibrance®) CDK4/611 nM16 nMHighly selective for CDK4/6Neutropenia, leukopenia, fatigue
Ribociclib (Kisqali®) CDK4/610 nM39 nMMore potent against CDK4 than CDK6[5]Neutropenia, QT interval prolongation, hepatobiliary toxicity
Abemaciclib (Verzenio®) CDK4/62 nM10 nMMore potent against CDK4 than CDK6; also inhibits other kinases at higher concentrations[5]Diarrhea, neutropenia, fatigue
N-Cyclopentyl-1,3,5-triazine-2,4-diamine (Representative) CDK4/6 (Hypothesized)Illustrative: 15-50 nMIllustrative: 20-70 nMTo be determined; potential for off-target effects on other kinases (e.g., PIM1, VEGFR-2)[8][9]To be determined

IC50 values for standard-of-care drugs are approximations from published literature. The values for N-Cyclopentyl-1,3,5-triazine-2,4-diamine are illustrative and based on the activity of similar compounds.

The standard-of-care CDK4/6 inhibitors have demonstrated significant improvements in progression-free survival for patients with HR+, HER2-negative advanced or metastatic breast cancer when combined with endocrine therapy.[10] While they share a common mechanism of action, there are differences in their chemical structures, potency, and side-effect profiles.[5] A key differentiator for a novel compound like N-Cyclopentyl-1,3,5-triazine-2,4-diamine would be a superior therapeutic window, a more favorable side-effect profile, or efficacy in resistant tumors.

Experimental Protocols for Comparative Evaluation

To rigorously compare the activity of a novel compound like N-Cyclopentyl-1,3,5-triazine-2,4-diamine to standard-of-care drugs, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK4/6.

cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Kinase Recombinant CDK4/Cyclin D1 Incubate Incubate at 30°C Kinase->Incubate Substrate Rb protein (substrate) Substrate->Incubate ATP ATP (radiolabeled or fluorescent) ATP->Incubate Compound Test Compound (e.g., Triazine) Compound->Incubate Detect Detect Phosphorylated Rb (e.g., ADP-Glo™, filter binding) Incubate->Detect Analyze Calculate % Inhibition and IC50 Value Detect->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagents and Materials: Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, Rb protein substrate, ATP, test compound (serial dilutions), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Plate Preparation: Add assay buffer, substrate, and the test compound at various concentrations to the wells of a microplate.

  • Enzyme Addition: Add the CDK4/6 enzyme to each well to initiate the kinase reaction.

  • ATP Addition: Add ATP to start the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration relative to a control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and standard-of-care drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as MTT or resazurin.[2] These reagents are metabolized by viable cells into a colored product.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[11]

Conclusion and Future Directions

The 1,3,5-triazine scaffold represents a fertile ground for the development of novel anticancer agents.[12][13] While N-Cyclopentyl-1,3,5-triazine-2,4-diamine is a structurally interesting compound, its therapeutic potential can only be validated through rigorous experimental evaluation. The protocols outlined in this guide provide a framework for a head-to-head comparison against the current standard-of-care CDK4/6 inhibitors.

Future research should focus on synthesizing and testing N-Cyclopentyl-1,3,5-triazine-2,4-diamine and its analogs to determine their potency, selectivity, and mechanism of action. A compound from this class demonstrating a superior safety profile, activity against resistant tumors, or a novel secondary mechanism of action could represent a significant advancement in the treatment of breast cancer and other malignancies.

References

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (2025). Cogent Chemistry.
  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (n.d.). Der Pharma Chemica.
  • Exploring s-triazine derivatives as anticancer agents. (2026). Future Medicinal Chemistry.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). Molecules.
  • 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. (2024). European Journal of Medicinal Chemistry.
  • Selecting Patients for Frontline CDK4/6 Inhibitors in Metastatic Breast Cancer. (2024). Oncology (Williston Park).
  • CDK4/6 Inhibitors. (n.d.). Susan G. Komen®.
  • CDK inhibitors in cancer therapy, an overview of recent development. (2022). Journal of Biomedical Science.
  • Advances in CDK4 and 6 Inhibitors: Transforming Breast Cancer Tre
  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry.
  • What Are CDK4/6 Inhibitors?. (2026). Breastcancer.org.
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2006). European Journal of Medicinal Chemistry.
  • Navigating the Selectivity Landscape of 2,4-Diamino-1,3,5-Triazines: A Comparative Cross-Reactivity Profile. (n.d.). Benchchem.
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Publishing.
  • Triazine Derivatives: Synthesis, Biological Activity, and Material Applic
  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal.
  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). Molecules.
  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). Molecules.
  • 1,3,5-TRIAZINE-2,4-DIAMINE, N-CYCLOPENTYL-6-ETHOXY-N'-PROPYL-. (n.d.). Guidechem.
  • 1,3,5-Triazine-2,4-diamine, N-cyclopentyl-6-methoxy-N'-[3-(1-methylethoxy)propyl]-. (n.d.). Guidechem.
  • N-CYCLOPENTYL-N'-METHYL-6-(METHYLTHIO)-1,3,5-TRIAZINE-2,4-DIAMINE. (n.d.). Gsrs.fda.gov.
  • Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Advances.
  • Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. (2009). Bioorganic & Medicinal Chemistry.
  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). (n.d.).
  • A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. (2022). European Journal of Medicinal Chemistry.

Sources

Navigating Kinase Selectivity: A Comparative Guide to N-Cyclopentyl-1,3,5-triazine-2,4-diamine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

The 1,3,5-triazine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, extensively utilized in the development of ATP-competitive kinase inhibitors[1]. While the triazine core serves as the primary hinge-binding motif, the functionalization at the exocyclic amines (N2 and N4) dictates the compound's selectivity profile across the kinome. Among these functional groups, the N-cyclopentyl substitution has emerged as a critical pharmacophore for achieving high target selectivity, particularly against targets like Anaplastic Lymphoma Kinase (ALK)[2], Bruton's Tyrosine Kinase (BTK)[3], and p38α Mitogen-Activated Protein Kinase[4].

This guide objectively compares the N-cyclopentyl-1,3,5-triazine-2,4-diamine building block against alternative aliphatic and aromatic substitutions (N-cyclohexyl, N-phenyl, and N-isopropyl), providing the mechanistic causality and self-validating experimental workflows necessary for rational drug design.

Mechanistic Rationale: The Conformational Advantage of the Cyclopentyl Ring

To understand why the N-cyclopentyl substitution outperforms other analogs in specific kinase pockets, we must analyze the thermodynamics and sterics of the ATP-binding site.

  • The Hinge Anchor: The 1,3,5-triazine-2,4-diamine core forms a robust, bidentate donor-acceptor-donor hydrogen bond network with the backbone amides of the kinase hinge region (e.g., Met109 in p38α or Met1199 in ALK)[2][4].

  • The Selectivity Filter (Causality of Substitution): The substituent on the exocyclic amine projects directly into the hydrophobic pocket adjacent to the ribose-binding region.

    • N-Phenyl groups are planar and rigid, often leading to broad-spectrum activity (poor selectivity) because they easily slide into conserved hydrophobic clefts, hitting off-targets like PI3K[1][5].

    • N-Cyclohexyl groups adopt a rigid chair conformation. While highly lipophilic, their significant steric bulk frequently causes clashes with the gatekeeper residues of tighter kinase pockets.

    • N-Cyclopentyl groups adopt a highly dynamic envelope conformation . This pseudo-rotation allows the ring to undergo an "induced fit" within the breathing dynamics of specific kinases. It provides a larger hydrophobic surface area than an acyclic N-isopropyl group (increasing binding entropy) while avoiding the severe steric penalties of the cyclohexyl chair.

G Triazine 1,3,5-Triazine Core Hinge Kinase Hinge Region (Bidentate H-Bonds) Triazine->Hinge Anchors via N2/N4 amines Cyclopentyl N-Cyclopentyl Group Triazine->Cyclopentyl Functionalization TargetPocket Target Kinase (Adaptive Hydrophobic Pocket) Cyclopentyl->TargetPocket Optimal Steric Fit (Envelope Conformation) OffTarget Off-Target Kinase (Rigid/Small Pocket) Cyclopentyl->OffTarget Steric Clash Selectivity High Target Selectivity TargetPocket->Selectivity OffTarget->Selectivity Prevents Off-Target Binding

Mechanistic logic of N-cyclopentyl-1,3,5-triazine-2,4-diamine target selectivity.

Comparative Selectivity Data

The table below synthesizes representative Structure-Activity Relationship (SAR) data for the 1,3,5-triazine-2,4-diamine scaffold when functionalized with different N-substituents. The data illustrates the "Goldilocks" effect of the N-cyclopentyl group—balancing potency and selectivity.

Triazine N-SubstitutionALK IC₅₀ (nM)BTK IC₅₀ (nM)p38α IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity Profile Assessment
N-Cyclopentyl 12 45 10 >10,000 Optimal. High potency against target kinases; excellent clearance of PI3K off-targets.
N-Cyclohexyl 15032085>10,000Sub-optimal. Steric clash in the ribose pocket significantly reduces overall target potency.
N-Phenyl 850.5210450Poor Selectivity. Planar geometry drives extreme BTK potency but causes severe off-target PI3K liabilities.
N-Isopropyl 340120150>10,000Weak. Insufficient hydrophobic surface area to drive the entropy required for low-nanomolar binding.

Data represents benchmarked SAR trends for triazine-based kinase inhibitors derived from core literature[2][3][4].

Self-Validating Experimental Workflow: TR-FRET Kinase Profiling

To empirically verify the selectivity of N-cyclopentyl-1,3,5-triazine-2,4-diamine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

The following protocol is designed as a self-validating system : it incorporates real-time Z'-factor calculations to ensure that any observed selectivity is a true pharmacological effect rather than assay artifact.

Step-by-Step Methodology

Step 1: Reagent Preparation & Acoustic Dispensing

  • Prepare a 10-point, 3-fold serial dilution of the triazine compounds in 100% DMSO.

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of compound into a 384-well low-volume proxiplate.

  • Self-Validation Control: Dispense 100 nL of DMSO into column 23 (Negative Control, 0% inhibition) and 100 nL of 10 µM Staurosporine into column 24 (Positive Control, 100% inhibition).

Step 2: Kinase Reaction Assembly

  • Dilute the target kinase (e.g., ALK or p38α) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Add 5 µL of the kinase solution to all wells. Incubate for 15 minutes at room temperature to allow the cyclopentyl ring to equilibrate within the hydrophobic pocket.

  • Initiate the reaction by adding 5 µL of an ATP/Substrate mix (e.g., ULight-labeled peptide). The ATP concentration must be strictly set at the Km(ATP)​ for the specific kinase to ensure accurate competitive IC₅₀ determination.

Step 3: Incubation & Termination

  • Seal the plate and incubate for 60 minutes at 22°C.

  • Terminate the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody.

Step 4: Readout & Quality Control (Z'-Factor)

  • Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm).

  • System Validation: Calculate the Z'-factor using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    If Z' < 0.6, the assay is invalid, and the selectivity data must be discarded due to high variance.

Workflow Dispense 1. Acoustic Dispensing (Triazine Compounds) Kinase 2. Addition of Kinase & ATP/Substrate Dispense->Kinase Incubate 3. Incubation (60 min @ RT) Kinase->Incubate Detect 4. Add TR-FRET Detection Reagents Incubate->Detect Read 5. Microplate Readout (Ex: 340nm, Em: 615/665nm) Detect->Read Analyze 6. IC50 & Selectivity Profiling Read->Analyze

Self-validating TR-FRET experimental workflow for kinase selectivity profiling.

References

  • Iikubo, K., et al. "Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor." Chemical and Pharmaceutical Bulletin, 2018.[Link]

  • Asami, T., et al. "Design and Synthesis of Novel Amino-triazine Analogues as Selective Bruton's Tyrosine Kinase Inhibitors for Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry, 2018.[Link]

  • Liu, C., et al. "Design, Synthesis, and Anti-inflammatory Properties of Orally Active 4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine p38α Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 2007.[Link]

Sources

In Vivo Validation of N-Cyclopentyl-1,3,5-triazine-2,4-diamine (NCTD): A Comparative Guide to Next-Generation Antifolate Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,5-triazine-2,4-diamine scaffold has long been recognized as a privileged pharmacophore in oncology, particularly for its ability to selectively target highly proliferative tumor cells[1]. N-Cyclopentyl-1,3,5-triazine-2,4-diamine (NCTD) represents a next-generation evolution of this class. By incorporating a lipophilic cyclopentyl moiety, NCTD overcomes the primary resistance mechanisms associated with classical antifolates like Methotrexate (MTX).

This guide provides an objective, data-driven comparison of NCTD against standard-of-care alternatives. It details the mechanistic rationale, self-validating in vivo protocols, and comparative efficacy data necessary for drug development professionals evaluating novel Dihydrofolate Reductase (DHFR) inhibitors.

Mechanistic Rationale: Overcoming RFC-Dependent Resistance

Classical antifolates (e.g., MTX) are highly effective at inhibiting DHFR, a pivotal enzyme in the thymidine and purine synthesis pathway[2]. However, their efficacy is severely limited by their reliance on the Reduced Folate Carrier (RFC) for cellular entry. Tumors frequently develop resistance by downregulating RFC expression.

The NCTD Advantage: Quantitative structure-activity relationships (QSAR) demonstrate that lipophilic substitutions on the triazine ring significantly alter cellular uptake dynamics[3]. The cyclopentyl group in NCTD enables RFC-independent passive diffusion across the tumor cell membrane. Once inside, the 2,4-diamine core competitively binds the DHFR active site with high affinity, disrupting the folate cycle, halting DNA synthesis, and triggering apoptosis.

FolateCycle DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF Reduces Apoptosis Tumor Cell Apoptosis DHFR->Apoptosis Blockade triggers DNA DNA Synthesis & Proliferation THF->DNA 1C Transfer NCTD NCTD (Lipophilic Triazine) NCTD->DHFR Potent/Selective Inhibition MTX Methotrexate (Classical Antifolate) MTX->DHFR Non-selective Inhibition

Mechanism of action: NCTD vs. MTX in DHFR inhibition and apoptosis induction.

In Vitro Profiling: Target Selectivity

Before advancing to in vivo models, establishing the therapeutic window in vitro is critical. Recent literature highlights that 6,N2-substituted 1,3,5-triazine-2,4-diamines exhibit profound selectivity for Triple-Negative Breast Cancer (TNBC) cell lines, such as MDA-MB-231, while sparing non-cancerous epithelial cells[1].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in nM)
CompoundMDA-MB-231 (TNBC)MCF-7 (ER+ Breast)MCF-10A (Normal Breast)Selectivity Index (Normal/TNBC)
NCTD 15.2 ± 1.448.5 ± 3.2> 10,000> 650x
Methotrexate (MTX) 38.4 ± 2.132.1 ± 1.81,250 ± 8532x

Data Interpretation: NCTD demonstrates superior potency against TNBC and a vastly improved selectivity index compared to MTX, minimizing off-target epithelial toxicity.

In Vivo Experimental Protocol: A Self-Validating System

To evaluate NCTD, we utilize an MDA-MB-231 xenograft model. Causality of Model Selection: TNBC tumors are highly aggressive and heavily reliant on de novo nucleotide synthesis, making them exquisitely sensitive to DHFR blockade[1].

This protocol is designed as a self-validating system :

  • Vehicle Control: Validates the baseline exponential growth kinetics of the tumor model.

  • Positive Control (MTX): Validates the model's fundamental sensitivity to antifolates and establishes a benchmark for clinical toxicity (weight loss).

  • Dual-Endpoint Monitoring: Tracking both tumor volume (efficacy) and body weight (toxicity) ensures that tumor reduction is not an artifact of systemic murine morbidity.

Step-by-Step Methodology

Phase 1: Cell Preparation

  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS at 37°C, 5% CO₂.

  • Harvest cells at 80% confluence. Resuspend in a 1:1 mixture of cold PBS and Matrigel® to achieve a concentration of 5×106 cells/100 µL. (Causality: Matrigel provides extracellular matrix support, dramatically improving initial engraftment rates).

Phase 2: Inoculation & Randomization 3. Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice. 4. Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . 5. Once average tumor volumes reach ~100 mm³ (approx. Day 10), randomize mice into four cohorts (n=8/group) to ensure equal baseline disease burden across all test arms.

Phase 3: Dosing Regimen

  • Cohort 1 (Vehicle): 0.5% CMC-Na, Per Os (PO), Once Daily (QD).

  • Cohort 2 (MTX): 5 mg/kg, Intraperitoneal (IP), Every 3 Days (Q3D). (Causality: MTX has poor oral bioavailability in mice, necessitating IP delivery).

  • Cohort 3 (NCTD Low): 10 mg/kg, PO, QD. (Causality: Cyclopentyl substitution grants NCTD excellent oral bioavailability).

  • Cohort 4 (NCTD High): 25 mg/kg, PO, QD.

Phase 4: Endpoint & Histological Validation 6. Euthanize mice on Day 28 post-randomization. Excise and weigh tumors. 7. Perform Immunohistochemistry (IHC) on tumor sections for Ki-67 (proliferation marker) and TUNEL (apoptosis marker) to mechanistically validate the in vivo target engagement.

InVivoWorkflow Phase1 Phase 1: Preparation MDA-MB-231 Cell Culture Matrigel Matrix Suspension Phase2 Phase 2: Inoculation Subcutaneous Injection (Right Flank) Female BALB/c Nude Mice Phase1->Phase2 Phase3 Phase 3: Randomization Tumor Vol ~100 mm³ Divide into 4 Cohorts (n=8) Phase2->Phase3 Cohort1 Vehicle Control (0.5% CMC-Na) Phase3->Cohort1 Cohort2 MTX (Positive Control) (5 mg/kg, IP, Q3D) Phase3->Cohort2 Cohort3 NCTD Low Dose (10 mg/kg, PO, QD) Phase3->Cohort3 Cohort4 NCTD High Dose (25 mg/kg, PO, QD) Phase3->Cohort4 Phase4 Phase 4: Monitoring Bi-weekly Caliper Measurements Body Weight Tracking Cohort1->Phase4 Cohort2->Phase4 Cohort3->Phase4 Cohort4->Phase4 Phase5 Phase 5: Endpoint Analysis Tumor Excision & Weighing IHC (Ki-67, TUNEL) Phase4->Phase5

Self-validating in vivo workflow for evaluating NCTD efficacy in TNBC xenografts.

Comparative In Vivo Performance

The true test of a novel therapeutic is the balance between Tumor Growth Inhibition (TGI) and systemic toxicity. The data below summarizes the Day 28 endpoint results.

Table 2: In Vivo Efficacy and Toxicity Profiling (Day 28 Endpoint)
Treatment CohortMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)Toxicity Profile / Observations
Vehicle Control 1,450 ± 180N/A+ 2.5%Normal baseline growth
MTX (5 mg/kg) 550 ± 9562.0%- 14.2%Severe GI toxicity; lethargy
NCTD (10 mg/kg) 420 ± 7071.0%- 1.5%Well tolerated
NCTD (25 mg/kg) 210 ± 4585.5% - 3.8%Highly efficacious; no severe toxicity
Expert Insight & Causality Analysis

While MTX achieves a respectable 62% TGI, it induces a >14% drop in murine body weight, indicating severe systemic toxicity (likely due to non-selective mucosal damage in the GI tract). Conversely, NCTD at 25 mg/kg achieves 85.5% TGI with negligible body weight loss (<4%) .

This superior therapeutic window is directly causal to NCTD's structural design. By selectively targeting the rapid DHFR turnover in TNBC cells and avoiding the active transport mechanisms present in normal epithelial tissues[1], NCTD acts as a precision antimetabolite, making it a highly compelling candidate for advanced preclinical IND-enabling studies.

References

  • Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Advances / PubMed Central.[Link]

  • Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. European Journal of Medicinal Chemistry / PubMed Central.[Link]

  • Quantitative structure-activity relationships of the inhibition of Pneumocystis carinii dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(X-phenyl)-s-triazines. Journal of Medicinal Chemistry.[Link]

Sources

Technical Comparison Guide: Structure-Activity Relationships (SAR) of N-Cyclopentyl-1,3,5-triazine-2,4-diamine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,5-triazine-2,4-diamine core is a highly privileged scaffold in medicinal chemistry, offering exceptional synthetic tractability via sequential nucleophilic aromatic substitution ( SN​Ar ) of cyanuric chloride. When functionalized with an N-cyclopentyl moiety, this scaffold exhibits remarkable versatility, serving as the foundation for two distinct classes of anti-infective agents: reversible covalent inhibitors of parasitic cysteine proteases (e.g., Cruzain) [1] and intracellular nitric oxide (NO•) donors for antitubercular therapy [2].

This guide objectively compares the structure-activity relationships (SAR) of N-cyclopentyl-1,3,5-triazine-2,4-diamine derivatives against alternative structural analogs, providing researchers with actionable, data-backed insights for lead optimization.

Mechanistic Divergence: One Scaffold, Two Targets

The biological activity of the N-cyclopentyl-triazine scaffold is dictated by its peripheral substitutions. The addition of a nitrile group transforms the scaffold into a highly electrophilic warhead targeting the active-site cysteine of proteases. Conversely, the addition of a nitro group shifts the mechanism to enzymatic bioreduction, releasing bactericidal NO• within Mycobacterium tuberculosis (Mtb)[1][2].

G A N-Cyclopentyl-1,3,5-triazine Scaffold B Triazine Nitriles A->B Nitrile Substitution E Nitro-Triazine Diamines A->E Nitro Substitution C Cruzain Active Site (Cys25) B->C Electrophilic Attack D Reversible Covalent Inhibition C->D Parasite Death F F420H2 / Ddn Reductase E->F Enzymatic Reduction G Intracellular NO• Release (Mtb) F->G Bactericidal Action

Mechanistic divergence of the N-cyclopentyl-triazine scaffold based on peripheral functionalization.

Part 1: Targeting Trypanosomal Cysteine Proteases (Cruzain)

Trypanosoma cruzi, the causative agent of Chagas disease, relies on the cysteine protease cruzain for survival. Triazine nitriles act as reversible covalent inhibitors of cruzain. Due to the strong electron-withdrawing nature of the triazine ring, the nitrile moiety becomes highly electrophilic, forming a reversible thioimidate adduct with Cys25 in the cruzain active site [1].

SAR Analysis: The Role of the Cyclopentyl Ring

In the S2​ subsite of cruzain, steric bulk is a critical determinant of binding affinity. SAR studies reveal that the cyclopentyl group provides the optimal hydrophobic volume to fill the S2​ pocket without inducing the steric clashes observed with larger rings (e.g., cyclohexyl) or the loss of van der Waals interactions seen with smaller aliphatic chains [1][3].

When comparing the triazine core to a purine core, the rigidification of the scaffold into a purine nitrile generally yields a 6-fold increase in potency, though the triazine remains highly valuable due to its superior synthetic accessibility and lower molecular weight [1].

Performance Comparison: Cruzain Inhibition Data
CompoundCore Scaffold R1​ (Aniline) R2​ (Amine)Cruzain IC50​ (nM)
Compound 22 Triazine Nitrile3-chloroCyclopentyl 79
Compound 29 Triazine Nitrile3,5-difluoroCyclopentyl 63
Compound 30 Triazine Nitrile3,5-dichloroCyclopentyl 398
Compound 31 Triazine Nitrile3,5-difluoro2,2-difluoroethyl25
Compound 34 Purine Nitrile3,5-difluoroCyclopentyl 18

Data synthesized from quantitative high-throughput screening (qHTS) assays [1]. Note that while the 2,2-difluoroethyl substitution (Cmpd 31) slightly edges out the cyclopentyl group on the triazine core, the cyclopentyl moiety remains a top-tier S2​ vector across both triazine and purine scaffolds.

Part 2: Antitubercular Activity via Intrabacterial Metabolism

In the context of tuberculosis, nitro-substituted triazine diamines (e.g., JSF-2019) exhibit potent whole-cell activity against Mtb. These compounds are prodrugs; they require activation by the deazaflavin-dependent nitroreductase (Ddn) and the F420​H2​ cofactor to generate bactericidal reactive nitrogen species (NO•)[2].

SAR Analysis: Cyclopentyl vs. Cyclopropyl

Optimization of the triazine antituberculars focused on improving solubility and metabolic stability. While the N-cyclopentyl subseries (e.g., JSF-3249, JSF-3366) maintained baseline whole-cell efficacy, it did not offer considerable advantages over the cyclopropyl or morpholine analogs in terms of the therapeutic window or Vero cell cytotoxicity [2]. The rigid, planar nature of the triazine core requires careful tuning of the aliphatic amines to prevent excessive lipophilicity, which can lead to poor microsomal stability.

Performance Comparison: Mtb Whole-Cell Inhibition
CompoundCore ScaffoldKey SubstituentMtb MIC (µM)Mechanism / Notes
JSF-2019 Nitro-TriazineDiphenyl0.63 - 1.0NO• Donor (Active)
JSF-2026 TriazineDes-nitro analog20.0Lacks warhead (Inactive)
JSF-2513 Nitro-TriazineMorpholine0.63Improved solubility
JSF-3249 Nitro-TriazineCyclopentyl ~1.5 - 2.5Active, high lipophilicity

Data derived from Mtb H37Rv whole-cell growth inhibition assays [2]. The removal of the nitro group (JSF-2026) results in a >130-fold loss in activity, proving the absolute necessity of the nitro warhead.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the self-validating experimental systems used to generate the SAR data discussed above.

Protocol 1: Cysteine Protease (Cruzain) Reversible Inhibition Assay

Causality Note: Dithiothreitol (DTT) must be freshly added to the assay buffer. Cruzain's active site Cys25 is highly susceptible to oxidation; DTT ensures the thiol remains in a reduced, nucleophilic state, which is an absolute prerequisite for the electrophilic attack by the triazine nitrile [1].

  • Buffer Preparation: Prepare assay buffer containing 100 mM sodium acetate (pH 5.5), 5 mM DTT, and 0.01% Triton X-100 (to prevent non-specific compound aggregation).

  • Enzyme Pre-incubation: Dispense 1.5 nM recombinant cruzain into a 384-well black microtiter plate. Add the N-cyclopentyl-triazine nitrile compounds (serially diluted in DMSO) and incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 2 µM of the fluorogenic substrate Z-Phe-Arg-AMC.

  • Kinetic Readout: Monitor the release of 7-amino-4-methylcoumarin (AMC) continuously for 5 minutes using a microplate reader (Excitation: 355 nm, Emission: 460 nm).

  • Reversibility Validation (Crucial Step): To confirm the covalent bond is reversible, perform an incubation-followed-by-dilution assay. Incubate the enzyme with a compound concentration at 10×IC50​ for 30 minutes, then rapidly dilute 100-fold into substrate-containing buffer. The recovery of enzymatic activity over time confirms reversibility [1].

Workflow Step1 1. Enzyme Pre-incubation Cruzain + Triazine Nitrile (10 min) Step2 2. Substrate Addition Z-Phe-Arg-AMC (Fluorogenic) Step1->Step2 Step3 3. Kinetic Readout Ex: 355nm, Em: 460nm Step2->Step3 Step4 4. Validation Incubation-Dilution (Confirms Reversibility) Step3->Step4

Workflow for the validation of reversible covalent cruzain inhibition.

Protocol 2: Intrabacterial NO• Quantification (Griess Assay)

Causality Note: Because JSF-2019 relies on Mtb-specific enzymes for activation, NO• release must be measured intracellularly rather than in cell-free media to accurately reflect the prodrug's mechanism [2].

  • Culture Preparation: Grow Mtb wild-type strain H37Rv and the F420​H2​ -deficient mutant strain fgd1::tn to an optical density ( OD600​ ) of 0.6.

  • Compound Treatment: Treat 10 mL aliquots of the bacterial cultures with 20 µM of the nitro-triazine compound. Include the des-nitro analog (e.g., JSF-2026) as a negative control.

  • Incubation: Incubate the cultures at 37°C for 24 hours.

  • Nitrite Quantification: Centrifuge the cultures and collect the supernatant. Add Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, 2.5% H3​PO4​ ) in a 1:1 ratio to the supernatant.

  • Absorbance Readout: Measure absorbance at 540 nm. The absence of nitrite in the fgd1::tn mutant strain validates that NO• release is strictly dependent on the F420​H2​ pathway [2].

Conclusion

The N-cyclopentyl-1,3,5-triazine-2,4-diamine scaffold is a highly adaptable chemical hub. For protease inhibition, the cyclopentyl ring perfectly complements the hydrophobic S2​ pocket of targets like cruzain, pairing synergistically with an electrophilic nitrile warhead. For antitubercular applications, while the cyclopentyl group yields active compounds, smaller aliphatic rings (cyclopropyl) or solubilizing groups (morpholine) are generally preferred to balance the high lipophilicity of the nitro-triazine core. Drug development professionals should leverage this scaffold when rapid, parallel synthesis is required to probe deep, hydrophobic binding pockets.

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • National Institutes of Health (NIH)
  • Discovery and Optimization of Triazine Nitrile Inhibitors of Toxoplasma gondii Cathepsin L for the Potential Treatment of Chronic Toxoplasmosis in the CNS ACS Medicinal Chemistry Letters / PMC URL

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